DBCO-PEG2-acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O6/c29-24(27-14-16-34-18-17-33-15-13-26(31)32)11-12-25(30)28-19-22-7-2-1-5-20(22)9-10-21-6-3-4-8-23(21)28/h1-8H,11-19H2,(H,27,29)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLCAESRDHFGLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to DBCO-PEG2-acid: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and applications of DBCO-PEG2-acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Structure and Properties
This compound, with the chemical formula C26H28N2O6, is a versatile linker molecule that integrates three key functional components: a dibenzocyclooctyne (DBCO) group, a short polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.[] This unique combination of moieties imparts specific and desirable characteristics for bioorthogonal chemistry and bioconjugation.
The DBCO group is a strained alkyne that readily participates in copper-free click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction, with azide-containing molecules.[2][3] This reaction is highly efficient and bioorthogonal, meaning it can proceed in complex biological media without interfering with native biochemical processes.[3] The hydrophilic diethylene glycol (PEG2) spacer enhances the aqueous solubility of the molecule and provides spatial separation between the conjugated biomolecules, which can help to minimize steric hindrance.[] The terminal carboxylic acid offers a versatile handle for conjugation to primary amine groups, typically through the formation of a stable amide bond, often facilitated by carbodiimide chemistry.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing and executing successful bioconjugation strategies.
| Property | Value | References |
| Molecular Formula | C26H28N2O6 | |
| Molecular Weight | ~464.5 g/mol | |
| CAS Number | 2304558-25-4 | |
| Appearance | Solid | |
| Purity | Typically >95-98% | |
| Solubility | Soluble in DMSO, DCM, DMF | |
| Storage Conditions | -20°C for long-term storage |
Quantitative Data
While specific quantitative data for this compound is not extensively available in the public domain, data from closely related DBCO-containing molecules can provide valuable insights into its expected performance.
Reactivity: The SPAAC reaction is known for its fast kinetics. A study on a structurally similar sulfo-DBCO-amine showed second-order rate constants in the range of 0.27–1.22 M⁻¹s⁻¹ depending on the buffer and pH. It was also noted that the presence of a PEG linker can enhance reaction rates by approximately 31 ± 16%.
Stability: The DBCO group can exhibit moderate stability in cellular environments. One study in immune phagocytes showed a 36% degradation of DBCO groups after 24 hours. For long-term storage of DBCO-modified biomolecules, it is recommended to store them at -20°C, as a gradual loss of reactivity (3-5% over 4 weeks at 4°C or -20°C) has been observed for DBCO-modified antibodies.
Experimental Protocols
This compound is primarily utilized in two key chemical transformations: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and amide bond formation.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free click chemistry reaction between a DBCO-functionalized molecule (e.g., a protein modified with this compound) and an azide-containing molecule.
Materials:
-
DBCO-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide.
-
Azide-containing molecule.
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Prepare a solution of the DBCO-functionalized molecule in the reaction buffer.
-
Prepare a solution of the azide-containing molecule. A 1.5 to 5-fold molar excess of the azide is often recommended to drive the reaction to completion.
-
Add the azide-containing molecule solution to the DBCO-functionalized molecule solution.
-
Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight. The reaction progress can be monitored by techniques such as LC-MS or HPLC.
-
Upon completion, the conjugated product can be purified using standard techniques like size-exclusion chromatography, dialysis, or HPLC to remove unreacted starting materials.
Protocol for Amide Bond Formation
This protocol outlines the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule using EDC and NHS chemistry.
Materials:
-
This compound.
-
Amine-containing molecule.
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).
-
Coupling Buffer (e.g., PBS, pH 7.4).
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Anhydrous DMSO or DMF.
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound in anhydrous DMSO or DMF to a desired stock concentration (e.g., 10 mM).
-
In a separate tube, dissolve the amine-containing molecule in the Coupling Buffer.
-
To the this compound solution, add a 1.2-fold molar excess of EDC and NHS (or Sulfo-NHS).
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Coupling to Amine:
-
Add the activated DBCO-PEG2-NHS ester solution to the solution of the amine-containing molecule. A 5- to 20-fold molar excess of the linker is commonly used.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Purify the DBCO-functionalized molecule using dialysis, desalting columns, or other appropriate chromatographic techniques to remove excess reagents.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key experimental workflows involving this compound.
References
An In-depth Technical Guide to the Mechanism of Action of DBCO-PEG2-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of DBCO-PEG2-acid, a key reagent in modern bioconjugation. This document details the underlying chemical principles, provides quantitative data for experimental design, outlines detailed experimental protocols, and visualizes the key processes for enhanced understanding.
Core Mechanism: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This compound is a heterobifunctional linker that leverages a bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for its primary mode of action.[][2] This copper-free click chemistry reaction enables the efficient and specific covalent ligation of molecules in complex biological environments.[2][3]
The molecule consists of three key functional components:
-
Dibenzocyclooctyne (DBCO): A highly strained cyclooctyne that readily reacts with azide-functionalized molecules. The high ring strain of the DBCO group is the driving force for a [3+2] cycloaddition with azides, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[] This bioorthogonality ensures that the reaction is highly selective and does not interfere with native biological processes.
-
Polyethylene Glycol (PEG) Linker: A short, two-unit polyethylene glycol spacer (PEG2) enhances the hydrophilicity and water solubility of the molecule. This PEG linker also provides a flexible connection that minimizes steric hindrance during conjugation.
-
Carboxylic Acid: A terminal carboxylic acid group that can be activated to react with primary amine groups (e.g., on lysine residues of proteins) to form a stable amide bond. This allows for the initial attachment of the DBCO moiety to a biomolecule of interest.
The overall mechanism can be conceptualized as a two-step process: first, the activation of the carboxylic acid and its conjugation to an amine-containing molecule, and second, the SPAAC reaction with an azide-functionalized molecule.
Quantitative Data for Experimental Design
The efficiency of bioconjugation reactions involving this compound is influenced by several factors, including reaction kinetics and the stability of the reagents. The following tables summarize key quantitative data to inform experimental design.
| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference(s) |
| BCN | 0.14 | |
| DIBO | 0.17 | |
| DIFO | 0.076 | |
| DBCO | ~0.1 | **** |
| Table 1: Comparative Reaction Kinetics of Various Cyclooctynes. DBCO exhibits fast reaction kinetics, making it suitable for labeling dynamic processes or low-abundance biomolecules. |
| Parameter | Condition | Observation | Reference(s) |
| DBCO Stability | Storage at 4°C or -20°C | Loss of 3-5% reactivity over 4 weeks due to oxidation and hydration. | |
| Conjugate Stability | Physiological conditions | The resulting triazole linkage is highly stable. | |
| Table 2: Stability of DBCO and its Conjugates. While the DBCO group has good long-term stability, proper storage is crucial to maintain its reactivity. The formed triazole bond is exceptionally stable under physiological conditions. |
Experimental Protocols
This section provides detailed methodologies for the two key stages of bioconjugation using this compound: activation and amine coupling, followed by the copper-free click chemistry reaction.
Protocol 1: Two-Step Bioconjugation of an Amine-Containing Protein
This protocol outlines the conjugation of this compound to a protein via its primary amines, followed by a copper-free click reaction with an azide-functionalized molecule.
Materials:
-
This compound
-
Amine-containing protein (e.g., antibody)
-
Azide-functionalized molecule
-
Activation Buffer (e.g., MES, pH 4.5-6.0)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
Part 1: Activation of this compound and Amine Coupling
-
Prepare Solutions:
-
Dissolve the amine-containing protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in an organic solvent like DMSO.
-
Immediately before use, prepare fresh stock solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
-
Activate Carboxylic Acid:
-
In a microcentrifuge tube, combine the this compound stock solution with the appropriate volume of Activation Buffer.
-
Add a 1.2-fold molar excess of EDC and Sulfo-NHS to the this compound solution.
-
Incubate for 15-60 minutes at room temperature to activate the carboxylic acid.
-
-
Amine Coupling:
-
Add the activated this compound solution to the protein solution. A 5 to 20-fold molar excess of the linker to the protein is recommended.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quench and Purify:
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Remove excess, unreacted DBCO-linker and quenching agent using a desalting column or dialysis against the desired storage buffer (e.g., PBS).
-
Part 2: Copper-Free Click Chemistry Conjugation
-
Reaction Setup:
-
Mix the purified DBCO-activated protein with a 1.5 to 4-fold molar excess of the azide-functionalized molecule in the Reaction Buffer.
-
-
Incubation:
-
Incubate the reaction mixture for 2 to 12 hours at room temperature or overnight at 4°C. For some applications, the incubation can be extended up to 48 hours.
-
-
Purification:
-
Purify the final conjugate from excess reagents using dialysis, desalting columns, or size-exclusion chromatography (SEC).
-
-
Validation:
-
Confirm the formation of the conjugate via SDS-PAGE, where the conjugate should show a band shift corresponding to the increased molecular weight.
-
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the key chemical transformations and the experimental workflow.
Caption: Chemical pathway for bioconjugation with this compound.
Caption: Experimental workflow for two-step bioconjugation.
Applications in Drug Development
The unique properties of this compound make it a valuable tool in various drug development applications:
-
Antibody-Drug Conjugates (ADCs): this compound can be used as a linker to attach cytotoxic drugs to antibodies, enabling targeted drug delivery to cancer cells.
-
PROTACs (Proteolysis Targeting Chimeras): This linker can be employed in the synthesis of PROTACs, which are designed to selectively degrade target proteins within cells.
-
Biomolecule Labeling: The bioorthogonal nature of the SPAAC reaction allows for the specific labeling of proteins, nucleic acids, and other biomolecules in living systems for imaging and diagnostic purposes.
References
The Cornerstone of Bioorthogonality: A Technical Guide to Copper-Free Click Chemistry with DBCO
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of bioconjugation, the ability to selectively and efficiently form covalent bonds within complex biological systems is paramount. Copper-free click chemistry, a cornerstone of bioorthogonal chemistry, has emerged as a transformative technology, enabling researchers to probe and manipulate biological processes with unprecedented precision. At the heart of this revolution lies dibenzocyclooctyne (DBCO), a strained alkyne that undergoes a rapid and specific reaction with azides without the need for cytotoxic copper catalysts. This technical guide provides an in-depth exploration of the principles of DBCO-based copper-free click chemistry, offering quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.
The Principle of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The conventional copper-catalyzed azide-alkyne cycloaddition (CuAAC), while a powerful tool, is limited in biological applications due to the inherent toxicity of the copper(I) catalyst.[1][2] Copper-free click chemistry circumvents this limitation by employing strained cyclooctynes, such as DBCO. The reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a [3+2] cycloaddition between the strained alkyne (the dienophile) and an azide (the 1,3-dipole) to form a stable triazole linkage.[3][4]
The driving force behind this reaction is the significant ring strain of the cyclooctyne. This strain lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures and pH without any catalyst.[3] The DBCO group and the azide group are bioorthogonal, meaning they are abiotic and do not react with naturally occurring functional groups in biological systems, ensuring high specificity and minimizing off-target reactions.
Advantages of DBCO in Copper-Free Click Chemistry
The use of DBCO as the strained alkyne in SPAAC offers several distinct advantages for researchers in drug development and other life sciences:
-
Biocompatibility: The most significant advantage is the elimination of the cytotoxic copper catalyst, making it ideal for in-vivo applications, including live-cell imaging and targeted drug delivery.
-
High Specificity and Bioorthogonality: DBCO and azides react exclusively with each other, even in the complex milieu of a cell or organism, preventing unwanted side reactions with biological macromolecules.
-
Fast Reaction Kinetics: The strain-promoted nature of the reaction leads to rapid conjugation, even at low reactant concentrations.
-
High Efficiency and Yield: The formation of the stable triazole product typically proceeds with high, often quantitative, yields.
-
Stability: Both the DBCO and azide functional groups are stable under physiological conditions and can be incorporated into biomolecules for long-term use.
-
Hydrophilicity of Derivatives: DBCO reagents can be synthesized with polyethylene glycol (PEG) linkers to enhance their water solubility and reduce non-specific interactions.
Quantitative Data for DBCO-Azide Reactions
The efficiency of SPAAC is critically dependent on the reaction kinetics. The second-order rate constant (k₂) is a key parameter for comparing the reactivity of different cyclooctynes. The following tables summarize quantitative data for DBCO and other related cyclooctynes.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| DBCO | Benzyl Azide | ~0.6 - 1.0 | |
| DIBO | Benzyl Azide | ~0.3 - 0.7 | |
| BCN | Benzyl Azide | ~0.06 - 0.1 | |
| BARAC | Benzyl Azide | 0.96 |
Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.
| DBCO Construct | Reactant Azide | Buffer | Rate Constant (M⁻¹s⁻¹) |
| Sulfo DBCO-amine | Model Azides | Various | 0.27 - 1.22 |
| DBCO-Trastuzumab | Model Azides | HEPES & PBS | Slower than Sulfo DBCO-amine |
| DBCO-PEG5-Trastuzumab | Model Azides | HEPES & PBS | 0.18 - 0.37 |
This table illustrates the impact of steric hindrance and the benefit of a PEG linker. The unconjugated Sulfo DBCO-amine shows the highest reactivity. The DBCO-PEG5-Trastuzumab, with its PEG spacer, reacts faster than the DBCO-Trastuzumab without the spacer.
Experimental Protocols
This section provides detailed methodologies for the key experiments involving DBCO-based copper-free click chemistry: protein labeling with a DBCO-NHS ester and the subsequent SPAAC reaction.
Protocol 1: Protein Labeling with DBCO-NHS Ester
This protocol describes the labeling of a primary amine-containing protein, such as an antibody, with a DBCO-NHS ester.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
DBCO-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Protein Sample: Ensure the protein is in an amine-free buffer. Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the NHS ester reaction.
-
Prepare DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution. The optimal molar excess depends on the protein and the desired degree of labeling and may require optimization.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Quenching (Optional): The reaction can be stopped by adding a quenching buffer to a final concentration of 50-100 mM and incubating for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted DBCO-NHS ester using a desalting column or dialysis against a suitable buffer.
-
Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the purified DBCO-protein conjugate at 280 nm (for protein) and ~309 nm (for DBCO).
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the conjugation of a DBCO-labeled protein with an azide-modified molecule.
Materials:
-
DBCO-labeled protein (from Protocol 1)
-
Azide-modified molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reactants: Prepare a solution of the DBCO-labeled protein in the reaction buffer. Dissolve the azide-modified molecule in a compatible solvent.
-
Conjugation Reaction: Add the azide-modified molecule to the DBCO-labeled protein solution. A 2- to 4-fold molar excess of the azide-containing molecule is often recommended.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. Reaction progress can be monitored by techniques like SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein.
-
Purification: Purify the final conjugate to remove any unreacted molecules using an appropriate chromatography method, such as size-exclusion or affinity chromatography.
-
Characterization: Confirm the successful conjugation and purity of the final product using techniques like SDS-PAGE, HPLC, and mass spectrometry.
Visualizing the Workflow and Principles
To further elucidate the concepts and procedures described, the following diagrams have been generated using the DOT language.
Applications in Research and Drug Development
The robustness and biocompatibility of DBCO-based copper-free click chemistry have led to its widespread adoption in various fields:
-
Drug Delivery: DBCO can be used to conjugate targeting ligands (e.g., antibodies, peptides) to drug-loaded nanoparticles or to construct antibody-drug conjugates (ADCs), enhancing drug delivery to specific sites and minimizing off-target effects.
-
Bioconjugation and Labeling: This chemistry is extensively used for labeling proteins, nucleic acids, and other biomolecules with fluorescent dyes, biotin, or other probes for imaging and detection purposes.
-
Live-Cell Imaging: The bioorthogonal nature of the reaction allows for the real-time visualization of biological processes within living cells without disrupting their normal functions.
-
Diagnostics and Biosensing: DBCO-functionalized surfaces can be used to immobilize capture molecules for the development of sensitive and specific diagnostic assays.
-
PROTACs: DBCO linkers are employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.
References
Navigating the Aqueous Environment: A Technical Guide to DBCO-PEG2-Acid Solubility
For Researchers, Scientists, and Drug Development Professionals
The conjugation of molecules in biological systems is a cornerstone of modern therapeutic and diagnostic development. Dibenzocyclooctyne (DBCO) reagents, key players in copper-free click chemistry, offer a powerful tool for bioorthogonal ligation. This guide focuses on the solubility of a particularly useful derivative, DBCO-PEG2-acid, in aqueous buffers, a critical parameter for its successful application in bioconjugation, drug delivery, and beyond. Understanding and optimizing the solubility of this reagent is paramount for achieving efficient and reproducible results in experimental and developmental workflows.
Physicochemical Properties and the Impact of PEGylation
This compound combines the highly reactive, strained alkyne (DBCO) with a hydrophilic polyethylene glycol (PEG) spacer, terminating in a carboxylic acid. This structure provides a balance of reactivity and improved physicochemical properties compared to non-PEGylated DBCO analogs. The PEG linker, in particular, is designed to increase the hydrophilicity and, consequently, the aqueous solubility of the molecule.[1][2][3]
The terminal carboxylic acid group can be deprotonated at neutral or basic pH, which can further enhance its solubility in aqueous solutions.[4] However, for many practical applications, initial solubilization in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is often recommended before making final dilutions into the desired aqueous reaction buffer.[4]
Quantitative Solubility of DBCO-PEG Derivatives
While precise quantitative solubility data for this compound in various aqueous buffers remains limited in publicly available literature, data for structurally related compounds can provide valuable estimations. The length of the PEG chain is a key determinant of aqueous solubility, with longer chains generally imparting greater hydrophilicity.
| Compound | Solvent/Buffer | Solubility | Reference |
| This compound | DMSO, DCM, DMF | Soluble | |
| DBCO-PEG4-NHS Ester | Aqueous Buffers | Up to 1.5 mM | |
| DBCO-PEG4-acid | DMSO | ≥ 100 mg/mL (180.96 mM) | |
| DBCO-PEG-NHS | Water, ethanol, chloroform, DMSO | 10 mg/mL |
Note: The data presented for related compounds should be used as an estimation for this compound. Experimental determination of solubility in the specific buffer system of interest is highly recommended.
Factors Influencing Solubility and Stability
Several factors can influence the solubility and stability of this compound in aqueous solutions:
-
pH: The solubility of this compound is expected to be pH-dependent. At neutral to basic pH, the terminal carboxylic acid will be deprotonated, increasing its polarity and likely its aqueous solubility. Conversely, DBCO compounds can be sensitive to acidic conditions (pH < 5), which may lead to degradation.
-
Temperature: While specific data is scarce, temperature can affect solubility. For many organic compounds, solubility increases with temperature. However, the stability of the DBCO group must also be considered, with long-term storage recommended at -20°C.
-
Buffer Composition: The presence of salts and other components in the buffer can impact solubility. It is crucial to avoid buffers containing azides, as they will react with the DBCO moiety. Buffers that do not contain primary amines, such as phosphate-buffered saline (PBS), HEPES, and carbonate buffers, are generally recommended for conjugation reactions involving the carboxylic acid group (after activation).
Experimental Protocol for Determining Aqueous Solubility
To accurately determine the solubility of this compound in a specific aqueous buffer, an experimental approach is necessary. The following protocol outlines a general method using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Water-miscible organic solvent (e.g., DMSO)
-
Microcentrifuge tubes
-
Shaker/incubator
-
0.22 µm syringe filters
-
HPLC system with a suitable column (e.g., C18) and a UV detector
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a microcentrifuge tube.
-
Add a defined volume of the aqueous buffer (e.g., 1 mL).
-
Incubate the tube at a constant temperature (e.g., 25°C) with shaking for 24-48 hours to ensure the solution reaches equilibrium.
-
-
Sample Collection and Preparation:
-
After incubation, centrifuge the tube to pellet the excess, undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound with known concentrations in the mobile phase.
-
Inject the filtered supernatant and the standard solutions onto the HPLC system.
-
Determine the concentration of this compound in the filtered supernatant by comparing its peak area to the calibration curve generated from the standard solutions.
-
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Workflow for determining the aqueous solubility of this compound.
Signaling Pathways and Logical Relationships in Bioconjugation
The utility of this compound lies in its ability to participate in copper-free click chemistry, a bioorthogonal reaction that allows for the specific labeling of molecules in complex biological environments. The logical relationship for a typical bioconjugation experiment is outlined below.
Caption: Logical workflow for bioconjugation using this compound.
References
applications of DBCO linkers in proteomics
An In-depth Technical Guide to the Applications of DBCO Linkers in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of chemical biology and proteomics, the ability to selectively label and modify proteins in complex biological systems is paramount. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry, has emerged as a powerful technique for achieving this with high precision and efficiency.[1] At the heart of this copper-free click chemistry reaction is the dibenzocyclooctyne (DBCO) linker.[2]
DBCO linkers are instrumental in SPAAC, enabling the covalent attachment of molecules in intricate biological environments without the need for cytotoxic copper catalysts, which are required for the alternative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] The reaction's driving force is the high ring strain of the DBCO group, which significantly lowers the activation energy for the cycloaddition with an azide, forming a stable triazole linkage.[1] This bioorthogonal reaction is highly specific; the DBCO and azide groups do not interfere with native biochemical processes, ensuring that ligation occurs only between the intended partners. This specificity makes DBCO linkers exceptionally well-suited for a wide array of applications in proteomics, from live-cell imaging and protein tracking to the development of antibody-drug conjugates (ADCs) and targeted drug delivery systems.
This technical guide provides a comprehensive overview of the core principles, applications, and experimental considerations for using DBCO linkers in proteomics research.
Core Principles of DBCO-Mediated Ligation
The fundamental reaction involving DBCO linkers is the [3+2] cycloaddition with an azide-functionalized molecule. The bioorthogonal nature of this reaction stems from the fact that neither cyclooctynes nor azides are typically found in biological systems, ensuring minimal off-target reactions.
Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The SPAAC reaction is a highly efficient, second-order reaction that proceeds rapidly under mild, physiological conditions (ambient temperature and neutral pH). The key to its efficiency is the significant ring strain of the cyclooctyne ring in the DBCO molecule. This strain is released during the formation of the stable, aromatic triazole ring, providing a thermodynamic driving force for the reaction.
Core reaction mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
A variety of DBCO linkers are commercially available, functionalized with different reactive groups (e.g., NHS esters, maleimides, acids) to enable covalent attachment to various functional groups on proteins, such as primary amines (lysine residues) or sulfhydryls (cysteine residues). The inclusion of polyethylene glycol (PEG) spacers (e.g., PEG4) is common, as it enhances the hydrophilicity and water solubility of the linker, reduces steric hindrance, and minimizes potential issues with protein aggregation.
Key Applications in Proteomics
The versatility and biocompatibility of DBCO linkers have led to their widespread adoption in numerous proteomics workflows.
1. Site-Specific Protein Labeling and Visualization DBCO linkers allow for precise, covalent attachment of probes—such as fluorescent dyes or biotin—to proteins. This can be achieved by first introducing an azide group onto a target protein, either through metabolic labeling with an azide-containing amino acid analog or by site-specific enzymatic modification. The azide-modified protein can then be reacted with a DBCO-functionalized probe. This two-step labeling strategy is highly efficient and specific, enabling applications in fluorescence microscopy, flow cytometry, and in vivo imaging.
2. Enrichment of Post-Translationally Modified (PTM) Proteins Identifying and quantifying PTMs is a major challenge in proteomics. DBCO-based click chemistry is a powerful tool for enriching proteins with specific PTMs. For example, in O-GlcNAc proteomics, cells can be metabolically labeled with an azido-sugar (e.g., Ac4GlcNAz). The azide groups incorporated into glycoproteins can then be "clicked" to a DBCO-biotin tag. These biotinylated proteins can be subsequently enriched from complex cell lysates using streptavidin-coated beads for identification and analysis by mass spectrometry.
3. Affinity Enrichment for Cross-Linking Mass Spectrometry (XL-MS) XL-MS is a technique used to study protein-protein interactions and protein structures. Due to the low abundance of cross-linked peptides, enrichment is often necessary. An advanced method utilizes an azide-tagged, cleavable cross-linker (e.g., DSBSO). After cross-linking, the resulting peptides are reacted with DBCO-functionalized beads for affinity purification. This approach has been shown to be highly efficient, significantly increasing the number of identified cross-links compared to traditional methods.
4. Universal Proteome Sample Preparation Sample preparation is a critical step in any proteomics experiment. Novel workflows have been developed using reversible click chemistry tags for universal proteome sample capture and cleanup. These methods can yield high-quality, contaminant-free samples of either intact proteins for top-down analysis or digested peptides for bottom-up proteomics, with high recovery rates.
Quantitative Data Summary
The efficiency of DBCO-mediated bioconjugation is influenced by several factors. The following tables summarize key quantitative parameters to guide experimental design.
Table 1: Recommended Reaction Conditions for DBCO-Mediated Bioconjugation
| Parameter | Protein Labeling (e.g., DBCO-NHS) | SPAAC Reaction (DBCO + Azide) | Source(s) |
|---|---|---|---|
| Molar Excess of Reagent | 5 to 30-fold (Linker to Protein) | 1.5 to 10-fold (Azide/DBCO to Partner) | |
| Reaction Time | 30 to 120 minutes | 2 to 24 hours | |
| Temperature | 4°C to Room Temperature | 4°C to 37°C | |
| pH | 7.0 to 9.0 | ~7.4 (Physiological) |
| Typical Buffer | Amine-free (e.g., PBS) | Azide-free (e.g., PBS) | |
Table 2: Performance and Comparative Data
| Metric | Value / Observation | Application Context | Source(s) |
|---|---|---|---|
| DBCO Stability on IgG | ~3-5% loss of reactivity over 4 weeks at 4°C or -20°C | Long-term storage of labeled antibodies | |
| Protein Recovery (Labeling) | >85% | Using spin columns for purification post-labeling | |
| Enrichment Efficiency (XL-MS) | 4-5x improvement over biotin-streptavidin methods | Enrichment of azide-tagged cross-linked peptides | |
| Proteomics Identification (O-GlcNAc) | 188 proteins identified with SPAAC (Biotin-DIBO) | Comparison with CuAAC (229 proteins) in A549 cells |
| Kinetics (DBCO vs. BCN) | DBCO generally exhibits faster reaction kinetics | Choice of linker for rapid labeling applications | |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for common .
Protocol 1: Labeling of a Protein with DBCO-NHS Ester
Objective: To covalently attach a DBCO group to a protein via its primary amine residues (e.g., lysine).
Materials:
-
Target protein (0.5-5 mg/mL)
-
DBCO-NHS Ester (e.g., DBCO-PEG4-NHS Ester)
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Amine-free buffer such as PBS (Phosphate-Buffered Saline), pH 7.2-8.0. Avoid buffers containing Tris or glycine.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Spin desalting columns or dialysis equipment with an appropriate molecular weight cutoff (MWCO).
Procedure:
-
Protein Preparation: Exchange the protein into the Reaction Buffer to a final concentration of 1-5 mg/mL. Ensure the buffer is free of any primary amines.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 30-fold molar excess of the DBCO-NHS ester to the protein solution. The final concentration of the organic solvent should be kept below 20% to prevent protein denaturation.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted DBCO-NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted DBCO reagent and quenching buffer using a spin desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4). This step is critical to prevent interference in the subsequent SPAAC reaction.
-
Characterization (Optional): Determine the degree of labeling (DOL) by measuring the UV-Vis absorbance at ~309 nm (for DBCO, ε ≈ 12,000 M⁻¹cm⁻¹) and 280 nm (for the protein).
Protocol 2: SPAAC Conjugation of a DBCO-Labeled Protein with an Azide-Probe
Objective: To conjugate the DBCO-activated protein with a molecule containing an azide group (e.g., Azide-Fluorophore, Azide-Biotin).
Materials:
-
Purified DBCO-labeled protein (from Protocol 1)
-
Azide-functionalized probe/molecule
-
Reaction Buffer: Azide-free buffer such as PBS, pH 7.4.
Procedure:
-
Prepare Reactants: Dissolve the azide-functionalized probe in an appropriate solvent (e.g., DMSO or the Reaction Buffer).
-
SPAAC Reaction: Add the azide-probe to the solution of DBCO-labeled protein. A 2- to 10-fold molar excess of the azide-probe over the DBCO-protein is typically recommended.
-
Incubation: Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C. If using a fluorescent probe, protect the reaction from light.
-
Purification: If necessary, remove the excess unreacted azide-probe via size-exclusion chromatography (SEC) or dialysis.
-
Analysis: The final conjugate can be analyzed by SDS-PAGE, mass spectrometry, or other relevant techniques depending on the nature of the attached probe.
Protocol 3: Affinity Enrichment of Azide-Labeled Peptides using DBCO-Beads
Objective: To enrich azide-containing peptides from a complex digest using DBCO-functionalized beads for subsequent mass spectrometry analysis.
Materials:
-
Tryptic digest of proteins containing azide-labeled peptides
-
DBCO-coupled Sepharose/Agarose beads
-
Binding/Wash Buffer: e.g., 50 mM HEPES, pH 7.5
-
High Salt Wash Buffer: e.g., Binding buffer with 8 M urea
-
Elution Buffer: e.g., 2% Trifluoroacetic Acid (TFA)
Procedure:
-
Bead Equilibration: Wash the DBCO beads three times with at least 5 bead volumes of Binding/Wash Buffer.
-
Binding: Add the peptide solution to the equilibrated DBCO beads. A 10-fold excess of DBCO groups on the beads relative to the amount of azide-linker used in the initial experiment is recommended.
-
Incubation: Incubate the mixture for 1 hour at 25°C or overnight at 4°C with gentle rotation to facilitate the click reaction.
-
Washing: After incubation, wash the beads extensively to remove non-specifically bound peptides. Perform sequential washes with:
-
Binding/Wash Buffer (3 times)
-
High Salt Wash Buffer (e.g., containing urea) (3 times)
-
Final wash with an aqueous buffer to remove urea/salt (e.g., ultrapure water)
-
-
Elution: Add the Elution Buffer to the beads and incubate for 1 hour at room temperature to release the captured peptides. Note: Elution strategy depends on whether the original cross-linker is cleavable.
-
Sample Preparation for MS: Collect the eluate and prepare it for LC-MS/MS analysis according to standard protocols.
Mandatory Visualizations
A generalized experimental workflow for protein bioconjugation using a DBCO linker.
Workflow for affinity enrichment of azide-labeled peptides using DBCO-beads.
References
Technical Guide to the Safe Handling of DBCO-PEG2-Acid
Disclaimer: The official Safety Data Sheet (SDS) for DBCO-PEG2-acid (CAS No. 2304558-25-4) is not publicly available. This guide has been developed for researchers, scientists, and drug development professionals by using the safety data from a closely related and structurally similar compound, DBCO-NHS ester (CAS No. 1353016-71-3) , to provide a representative overview of the potential hazards, handling protocols, and safety measures.[1] Users must consult the official SDS provided by their supplier for this compound before commencing any work.
This document provides an in-depth overview of the safety considerations, handling protocols, and emergency procedures relevant to DBCO-linker molecules, using DBCO-NHS ester as a surrogate for this compound. The information is structured to meet the needs of laboratory professionals engaged in research and development.
Hazard Identification and Classification
Based on the GHS classification for the surrogate compound DBCO-NHS ester, this compound should be handled as a substance with the potential for the following hazards.[1]
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Signal Word: Warning[1]
Pictograms:
| Pictogram | Hazard Class |
|
| Acute Toxicity (Oral), Skin Irritation, Eye Irritation, Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation |
Logical Flow for Hazard Classification
The following diagram illustrates the decision-making process for assigning GHS hazard classifications based on experimental data, as would be detailed in a full SDS.
Physical and Chemical Properties
While specific quantitative data for this compound is not available in the public domain, the table below lists general properties based on supplier information and data for similar compounds.
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₈N₂O₆ | BroadPharm |
| Molecular Weight | 464.5 g/mol | BroadPharm |
| Solubility | Soluble in DMSO, DCM, DMF | BroadPharm |
| Storage Condition | -20°C | BroadPharm |
| Appearance | Solid (assumed) | N/A |
Experimental Protocols & Safe Handling
Adherence to strict laboratory protocols is mandatory when handling DBCO-reagents. The following sections detail personal protective equipment (PPE) and a general workflow for safe handling.
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment are critical to minimize exposure.
| Control Parameter | Specification |
| Engineering Controls | Work should be performed in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate dust or aerosols.[1] |
| Eye/Face Protection | Wear chemical safety goggles with side-shields conforming to EN166 or NIOSH (US) standards. |
| Skin Protection | Wear impervious clothing and protective gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use. |
| Respiratory Protection | For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use a full-face particle respirator type N100 (US) or type P3 (EU EN 143). |
| Hygiene Measures | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |
General Laboratory Workflow
The diagram below outlines a safe workflow for handling this compound, from preparation to disposal.
First-Aid Measures
In case of exposure, follow these first-aid protocols immediately. Medical advice should be sought for all exposure incidents.
| Exposure Route | First-Aid Protocol |
| If Swallowed | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |
| If Inhaled | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| In Case of Skin Contact | Wash off with soap and plenty of water. Take off contaminated clothing and wash before reuse. Consult a physician. |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor. |
First-Aid Decision Pathway
This diagram provides a quick reference for responding to an exposure event.
Stability and Reactivity
-
Chemical Stability: Assumed to be stable under recommended storage conditions (-20°C).
-
Conditions to Avoid: Information not available. Avoid moisture and strong oxidizing agents as a general precaution.
-
Hazardous Decomposition Products: Information not available. Combustion may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).
Toxicological Information
No specific quantitative toxicological studies (e.g., LD50, LC50) are publicly available for this compound or the surrogate DBCO-NHS ester. The hazard classification is based on irritation and acute toxicity potential. The long-term toxicological properties have not been thoroughly investigated. Handle with care and assume the substance is potentially harmful.
References
Methodological & Application
Application Notes and Protocols: A Step-by-Step Guide to DBCO-PEG2-Acid Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-PEG2-acid is a bifunctional linker that has become an invaluable tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other advanced biotherapeutics. This molecule features a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and a carboxylic acid for covalent attachment to amine-containing biomolecules. The short polyethylene glycol (PEG2) spacer enhances hydrophilicity and provides spatial separation between the conjugated molecules.
This document provides a comprehensive, step-by-step guide to the conjugation of this compound to amine-containing biomolecules, such as proteins and antibodies. It includes detailed experimental protocols, quantitative data for reaction optimization, and a visual representation of a relevant signaling pathway where such conjugates are applied.
Data Presentation
The efficiency and outcome of the conjugation process are dependent on several factors, including the molar ratios of reactants and reaction conditions. The following tables summarize key quantitative data to guide the optimization of your conjugation strategy.
Table 1: EDC/NHS Activation and Amine Coupling of this compound
| Parameter | Recommended Range | Typical Value | Reported Yield (%) | Reference(s) |
| Molar Ratio (EDC:this compound) | 1.2:1 to 10:1 | 2:1 | 68-80% | [1] |
| Molar Ratio (NHS:this compound) | 1:1 to 5:1 | 1.2:1 | 70-90% | [1] |
| Molar Ratio (Amine:this compound) | 1:1 to 10:1 | 1.5:1 | - | [1] |
| Protein Concentration | 1-5 mg/mL | 2 mg/mL | - | |
| Activation pH | 4.5 - 6.0 | 5.5 | - | |
| Conjugation pH | 7.2 - 8.5 | 7.4 | - | |
| Reaction Time (Activation) | 15 - 30 minutes | 15 minutes | - | |
| Reaction Time (Conjugation) | 2 hours at RT to overnight at 4°C | 2 hours at RT | - |
Note: Yields are highly dependent on the specific reactants and reaction conditions and should be optimized for each application.
Table 2: Characterization of DBCO-Protein Conjugates
| Parameter | Typical Result | Method of Determination | Reference(s) |
| Degree of Labeling (DOL) | 1 - 7 DBCO molecules/antibody | UV-Vis Spectroscopy, Mass Spectrometry | [2][3] |
| Conjugation Efficiency (Click Reaction) | >90% | HPLC, SDS-PAGE | |
| Purity of Final Conjugate | >95% | HPLC, Size-Exclusion Chromatography | |
| Recovery | >80% | Protein Concentration Assay (e.g., BCA) |
Experimental Protocols
This section provides detailed methodologies for the two key stages of this compound conjugation: activation and coupling to an amine-containing protein, followed by the copper-free click reaction with an azide-modified molecule.
Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Protein
This protocol describes the covalent attachment of this compound to a protein (e.g., an antibody) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
This compound
-
Amine-containing protein (e.g., antibody) in an amine-free buffer (e.g., PBS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting columns or dialysis equipment
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare fresh 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Prepare the amine-containing protein at a concentration of 1-5 mg/mL in Coupling Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the this compound stock solution with the appropriate volume of Activation Buffer.
-
Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of Sulfo-NHS relative to the this compound.
-
Incubate the reaction for 15-30 minutes at room temperature to form the active Sulfo-NHS ester.
-
-
Conjugation to the Amine-Containing Protein:
-
Immediately add the activated this compound solution to the protein solution. A 5 to 20-fold molar excess of the activated linker to the protein is a common starting point, but this should be optimized for your specific protein.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted Sulfo-NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the DBCO-Protein Conjugate:
-
Remove the excess, unreacted DBCO linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or by dialysis against PBS.
-
-
Characterization:
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
-
Determine the Degree of Labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).
-
Confirm conjugation and assess purity using SDS-PAGE and/or mass spectrometry.
-
Protocol 2: Copper-Free Click Chemistry (SPAAC) Reaction
This protocol describes the reaction of the DBCO-functionalized protein with an azide-containing molecule.
Materials:
-
Purified DBCO-protein conjugate
-
Azide-functionalized molecule (e.g., drug, fluorophore, biotin)
-
Reaction Buffer: PBS, pH 7.4 (must be azide-free)
Procedure:
-
Reaction Setup:
-
Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO or water).
-
In a microcentrifuge tube, combine the DBCO-protein conjugate with the azide-functionalized molecule. A 1.5 to 3-fold molar excess of the azide-containing molecule to the DBCO-protein is a good starting point.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 12-24 hours. The reaction progress can be monitored by observing the decrease in DBCO absorbance at ~309 nm.
-
-
Purification of the Final Conjugate:
-
Purify the final conjugate using an appropriate method to remove the excess azide-containing molecule and any byproducts. Size-exclusion chromatography, HPLC, or dialysis are commonly used.
-
-
Characterization:
-
Characterize the final conjugate using methods such as SDS-PAGE to confirm the increase in molecular weight, and mass spectrometry to confirm the identity and purity of the product.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for this compound conjugation and a relevant biological pathway where these conjugates are applied.
Caption: Experimental workflow for this compound conjugation.
Caption: HER2 signaling pathway targeted by a DBCO-linked ADC.
References
Application Notes and Protocols for DBCO-PEG2-Acid Reaction with Azide-Modified Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
The conjugation of molecules to proteins is a cornerstone of modern biotechnology and drug development, enabling the creation of advanced therapeutics like antibody-drug conjugates (ADCs), sophisticated imaging agents, and tools for basic research. One of the most robust and versatile methods for achieving this is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry." This bioorthogonal reaction occurs between a dibenzocyclooctyne (DBCO) group and an azide group, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[1][2][][4] This makes it ideal for working with sensitive biological molecules.[5]
DBCO-PEG2-acid is a heterobifunctional linker containing a DBCO group for reaction with an azide, a carboxylic acid group for conjugation to another molecule (typically via an amine), and a short polyethylene glycol (PEG) spacer. The PEG spacer enhances water solubility and reduces steric hindrance. These application notes provide a detailed overview and protocols for the reaction of DBCO-functionalized molecules with azide-modified proteins.
Core Principles of SPAAC
The driving force behind SPAAC is the high ring strain of the cyclooctyne ring in the DBCO moiety. This inherent strain significantly lowers the activation energy for the [3+2] cycloaddition reaction with an azide, allowing the reaction to proceed efficiently at physiological temperatures and pH. Both the DBCO and azide functional groups are bioorthogonal, meaning they are chemically inert to most biological molecules and do not typically participate in side reactions within a complex biological environment.
Experimental Workflow Overview
The general workflow for conjugating a DBCO-containing molecule to an azide-modified protein involves several key steps: preparation of the azide-modified protein, the SPAAC reaction itself, and subsequent purification and characterization of the conjugate.
References
Application Notes and Protocols for DBCO-PEG2-acid in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, influencing the PROTAC's solubility, cell permeability, and the geometry of the ternary complex formed between the target protein and the E3 ligase, all of which are crucial for degradation efficacy.
DBCO-PEG2-acid is a bifunctional linker that offers significant advantages in PROTAC synthesis. It incorporates a dibenzocyclooctyne (DBCO) group for highly efficient and bioorthogonal copper-free "click chemistry" (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC), and a carboxylic acid for stable amide bond formation. The short polyethylene glycol (PEG2) spacer enhances the hydrophilicity of the resulting PROTAC, often improving its pharmacokinetic properties.
These application notes provide a detailed protocol for the rational design and synthesis of a PROTAC using this compound as a key building block.
PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
The synthesis of a PROTAC using this compound is typically a two-step process. First, the carboxylic acid of the linker is coupled with an amine-containing E3 ligase ligand. Second, the DBCO group of the resulting conjugate is reacted with an azide-functionalized warhead targeting the protein of interest via a SPAAC reaction.
Protocol 1: Amide Coupling of this compound with an E3 Ligase Ligand
This protocol describes the formation of an amide bond between this compound and an amine-functionalized E3 ligase ligand (e.g., pomalidomide).
Materials:
-
This compound
-
Amine-containing E3 ligase ligand (e.g., pomalidomide)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stir bar
-
Nitrogen atmosphere setup
Procedure:
-
Under a nitrogen atmosphere, dissolve this compound (1.0 eq) and the amine-containing E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the DBCO-PEG2-E3 ligase ligand conjugate.
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Final PROTAC Synthesis
This protocol describes the copper-free click chemistry reaction between the DBCO-functionalized intermediate from Protocol 1 and an azide-functionalized warhead.
Materials:
-
DBCO-PEG2-E3 ligase ligand conjugate (from Protocol 1)
-
Azide-functionalized warhead (targeting the POI)
-
Anhydrous DMSO (Dimethyl sulfoxide)
-
HPLC-grade acetonitrile and water
-
Trifluoroacetic acid (TFA)
-
Preparative reverse-phase HPLC system with a C18 column
-
Lyophilizer
Procedure:
-
Dissolve the DBCO-PEG2-E3 ligase ligand conjugate (1.0 eq) and the azide-functionalized warhead (1.1 eq) in anhydrous DMSO.
-
Stir the reaction mixture at room temperature for 12-24 hours. It is advisable to perform the reaction in the dark to prevent any light-induced degradation of the DBCO group.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
-
Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy to confirm its identity and purity.
Synthetic Workflow
The overall synthetic strategy for a PROTAC using this compound is a modular and efficient process, allowing for the convergent assembly of the final molecule.
Caption: A typical workflow for the synthesis of a PROTAC using this compound.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of a hypothetical PROTAC using this compound. This data is illustrative and may vary depending on the specific substrates and reaction conditions.
Table 1: Reaction Conditions and Yields for Key Synthetic Steps
| Step | Reaction Type | Reactant 1 | Reactant 2 | Coupling Reagent | Solvent | Time (h) | Temp (°C) | Illustrative Yield (%) |
| 1 | Amide Coupling | This compound | Pomalidomide | HATU/DIPEA | DMF | 4-6 | RT | 65-80 |
| 2 | SPAAC | DBCO-PEG2-Pomalidomide | Azide-Warhead | None | DMSO | 12-24 | RT | 70-90 |
Table 2: Characterization of a Hypothetical Final PROTAC
| Analytical Method | Parameter | Result |
| LC-MS | Purity | >95% |
| Retention Time | Dependent on specific PROTAC | |
| HRMS | Calculated Mass (M+H)⁺ | Dependent on specific PROTAC |
| Observed Mass (M+H)⁺ | Matches calculated mass within 5 ppm | |
| ¹H NMR | Chemical Shifts | Consistent with proposed structure |
| Integration | Consistent with proposed structure |
Conclusion
This compound is a versatile and efficient linker for the modular synthesis of PROTACs. The protocols outlined in these application notes provide a robust framework for researchers to construct novel protein degraders. The bioorthogonal nature of the SPAAC reaction and the stability of the amide bond offer a reliable synthetic route. Successful PROTAC development will ultimately depend on the careful selection and optimization of the warhead, E3 ligase ligand, and the linker to achieve potent and selective degradation of the protein of interest.
Revolutionizing Bioconjugation: Advanced Techniques Using DBCO-PEG2-Acid
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
In the evolving landscape of bioconjugation, the demand for precise, stable, and biocompatible linking technologies is paramount. DBCO-PEG2-acid emerges as a key player, enabling the covalent attachment of molecules to biomolecules through a highly efficient and bioorthogonal reaction. This document provides detailed application notes and experimental protocols for utilizing this compound in various bioconjugation strategies, including antibody-drug conjugation, surface immobilization, and fluorescent labeling.
Introduction to this compound and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This compound is a heterobifunctional linker that contains a dibenzocyclooctyne (DBCO) group and a carboxylic acid moiety, separated by a short, hydrophilic polyethylene glycol (PEG) spacer. The DBCO group is a sterically strained alkyne that readily participates in a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction with azide-containing molecules.[1][2][3] This "click chemistry" reaction is notable for its high efficiency, specificity, and biocompatibility, as it proceeds under physiological conditions without the need for a cytotoxic copper catalyst.[2][3]
The carboxylic acid end of the linker allows for its initial covalent attachment to primary amines (e.g., lysine residues on proteins) through the formation of a stable amide bond. This is typically achieved by activating the carboxylic acid with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The short PEG2 spacer enhances the solubility of the linker and the resulting conjugate, reduces potential aggregation, and minimizes steric hindrance.
Key Applications
The unique properties of this compound make it a versatile tool for a range of applications in research and therapeutic development:
-
Antibody-Drug Conjugates (ADCs): Facilitates the attachment of cytotoxic payloads to antibodies for targeted cancer therapy.
-
Protein and Peptide Labeling: Enables the conjugation of fluorescent dyes, biotin, or other reporter molecules for use in imaging, flow cytometry, and various detection assays.
-
Surface Immobilization: Allows for the covalent attachment of biomolecules to amine-functionalized surfaces for the development of biosensors and microarrays.
-
Oligonucleotide Conjugation: Used to create well-defined protein-oligonucleotide conjugates for various research applications.
Quantitative Data Summary
For successful and reproducible bioconjugation, it is crucial to control the reaction parameters. The following tables summarize key quantitative data for the two-step conjugation process using this compound.
Table 1: Recommended Reaction Conditions for Amine Acylation (Activation of this compound and Reaction with Protein)
| Parameter | Recommended Value | Notes |
| Molar Excess of Linker | 10 to 40-fold over protein | A higher molar excess generally leads to a higher degree of labeling (DOL). Optimization may be required. |
| EDC/NHS Molar Ratio | 1:1.5:1.5 (DBCO-acid:EDC:NHS) | For pre-activation of the carboxylic acid. |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Reaction Buffer | Amine-free buffer (e.g., PBS, HEPES), pH 7.0-8.0 | Buffers containing primary amines like Tris will compete with the reaction. |
| Reaction Time | 1-2 hours at room temperature or overnight at 4°C | Longer incubation at lower temperatures can be beneficial for sensitive proteins. |
| Final DMSO Concentration | < 20% (v/v) | To avoid protein denaturation. |
Table 2: Recommended Reaction Conditions for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Parameter | Recommended Value | Notes |
| Molar Excess of Azide Molecule | 1.5 to 10-fold over DBCO-labeled protein | A molar excess helps drive the reaction to completion. |
| Reaction Buffer | Azide-free buffer (e.g., PBS), pH 7.4 | Sodium azide is a common preservative but will interfere with the reaction. |
| Reaction Time | 4-12 hours at room temperature or overnight (>12 hours) at 4°C | Reaction times can be optimized based on the specific reactants. |
| Reaction Temperature | 4°C, room temperature, or 37°C | Higher temperatures can increase the reaction rate. |
Experimental Protocols
The following are detailed protocols for common bioconjugation applications using this compound.
Protocol 1: Two-Step Labeling of a Protein with an Azide-Containing Molecule
This protocol first describes the functionalization of a protein with DBCO groups via its primary amines, followed by the copper-free click reaction with an azide-containing molecule (e.g., a fluorescent dye, biotin, or a small molecule drug).
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Azide-containing molecule of interest
-
Purification system (e.g., spin desalting columns, size-exclusion chromatography)
Procedure:
Step 1: DBCO Functionalization of the Protein
-
Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Immediately before use, prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or water, respectively.
-
-
Activation and Conjugation (In-situ):
-
Add the desired molar excess (e.g., 20-fold) of the this compound stock solution to the protein solution. The final DMSO concentration should be kept below 20%.
-
Add a 1.5 to 2-fold molar excess of EDC and NHS (relative to the this compound) to the reaction mixture.
-
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching (Optional): Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted DBCO-linker and byproducts using a spin desalting column or dialysis equilibrated with an appropriate buffer (e.g., PBS, pH 7.4).
Step 2: Copper-Free Click Chemistry Reaction
-
Reaction Setup: To the purified DBCO-labeled protein, add a 1.5 to 10-fold molar excess of the azide-containing molecule.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.
-
Purification: Purify the final conjugate using size-exclusion chromatography or another appropriate method to remove the excess azide-containing molecule.
-
Characterization: Analyze the final conjugate by SDS-PAGE to observe the shift in molecular weight. Determine the Degree of Labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the DBCO group (~309 nm).
Protocol 2: Immobilization of an Azide-Modified Biomolecule onto an Amine-Functionalized Surface
This protocol details the functionalization of an amine-coated surface with this compound, followed by the immobilization of an azide-modified biomolecule.
Materials:
-
Amine-functionalized surface (e.g., glass slide, microplate)
-
This compound
-
EDC and NHS
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Washing Buffer (e.g., PBST - PBS with 0.05% Tween-20)
-
Azide-modified biomolecule (e.g., oligonucleotide, peptide)
Procedure:
Step 1: Surface Functionalization with DBCO
-
Reagent Preparation:
-
Prepare a solution of 100 mM EDC and 25 mM NHS in cold Activation Buffer immediately before use.
-
Dissolve this compound in a minimal amount of DMSO and then dilute to the desired final concentration (e.g., 1-10 mM) in Activation Buffer.
-
-
Activation of this compound: Mix equal volumes of the DBCO-linker solution and the fresh EDC/NHS solution. Incubate for 15-30 minutes at room temperature.
-
Surface Preparation: Wash the amine-functionalized surface with Coupling Buffer.
-
Linker Conjugation: Aspirate the buffer and immediately add the activated DBCO-linker solution, ensuring the entire surface is covered.
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing and Quenching: Wash the surface thoroughly with Washing Buffer. Quench any unreacted sites by incubating with a suitable blocking agent or quenching buffer.
Step 2: Immobilization of Azide-Biomolecule
-
Biomolecule Preparation: Dissolve the azide-modified biomolecule in an appropriate reaction buffer (e.g., PBS, pH 7.4).
-
Immobilization Reaction: Add the azide-biomolecule solution to the DBCO-functionalized surface.
-
Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Final Washing: Wash the surface extensively with Washing Buffer to remove any non-covalently bound biomolecules. The surface is now ready for use in downstream applications.
Visualizing the Workflow and Chemistry
Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and chemical reactions involved in bioconjugation with this compound.
Caption: General workflow for a two-step bioconjugation using this compound.
Caption: Chemical reaction pathway for this compound mediated bioconjugation.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | Inactive linker (hydrolyzed NHS ester). | Prepare EDC/NHS solutions fresh. Ensure DBCO-acid stock is anhydrous. |
| Buffer contains primary amines (e.g., Tris). | Perform buffer exchange into a non-amine buffer like PBS or HEPES. | |
| Insufficient molar excess of linker. | Increase the molar ratio of linker to protein. | |
| Protein Precipitation | High concentration of organic solvent (DMSO). | Keep the final DMSO concentration below 20% (v/v). |
| Protein is unstable at the reaction pH. | Optimize the buffer pH within the 7.0-8.0 range. | |
| No Conjugation in SPAAC Step | Presence of sodium azide in the buffer. | Ensure all buffers are azide-free. Perform buffer exchange if necessary. |
| Suboptimal reaction conditions. | Optimize conjugation by altering molar excess, increasing reactant concentrations, or increasing incubation time/temperature. |
By leveraging the robust and versatile nature of this compound, researchers and drug developers can achieve highly efficient and specific bioconjugation, paving the way for novel therapeutics, diagnostics, and research tools.
References
Application Notes and Protocols for EDC/NHS Chemistry for DBCO-PEG2-Acid Amine Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent conjugation of biomolecules is a cornerstone of modern biotechnology and drug development. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) provides a robust and widely used method for coupling carboxylic acids to primary amines, forming stable amide bonds. This application note provides a detailed protocol for the conjugation of DBCO-PEG2-acid to amine-containing molecules.
The DBCO (Dibenzocyclooctyne) moiety is a key functional group for copper-free click chemistry, a bioorthogonal reaction that enables the specific and efficient ligation of molecules in complex biological environments. The short polyethylene glycol (PEG2) spacer enhances water solubility and reduces steric hindrance between the conjugated molecules. This chemistry is pivotal in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs), and in advanced cellular imaging applications.[1][2]
Reaction Mechanism
The EDC/NHS coupling reaction proceeds in two primary steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive and unstable O-acylisourea intermediate.[1]
-
Formation of a Stable NHS Ester and Subsequent Amide Bond: To improve reaction efficiency and the stability of the reactive intermediate in aqueous solutions, NHS is added. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester. This semi-stable intermediate is less susceptible to hydrolysis and reacts efficiently with primary amines (e.g., lysine residues on a protein) at physiological to slightly basic pH to form a stable amide bond, with NHS being released as a byproduct.[1]
References
Purification of DBCO-PEG2-Acid Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzocyclooctyne (DBCO) reagents are instrumental in modern bioconjugation, facilitating copper-free click chemistry through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction is highly specific and efficient, enabling the covalent labeling of azide-modified molecules under physiological conditions. DBCO-PEG2-acid is a valuable bifunctional linker, featuring a DBCO moiety for click chemistry and a carboxylic acid for forming stable amide bonds with primary amines. The inclusion of a short polyethylene glycol (PEG) spacer enhances aqueous solubility and provides flexibility.
Following the conjugation of this compound to a target molecule (e.g., a small molecule drug, peptide, or protein), a critical purification step is required to remove unreacted starting materials and byproducts. The purity of the final conjugate is paramount for the accuracy and reproducibility of downstream applications, including drug delivery, in vivo imaging, and diagnostics. This document provides detailed protocols for the purification and analysis of this compound conjugates.
Key Principles of Purification
The successful purification of this compound conjugates hinges on exploiting the physicochemical differences between the desired product and potential impurities. The primary impurities in a typical conjugation reaction are:
-
Excess this compound: The unreacted linker.
-
Coupling reagents and byproducts: Such as EDC, NHS, and their derivatives, if used to activate the carboxylic acid.
-
Unconjugated target molecule: The starting amine-containing molecule.
The conjugation of the DBCO-PEG2 moiety to the target molecule typically results in a significant increase in hydrophobicity and molecular weight, which can be leveraged for chromatographic separation.
Experimental Workflow and Methodologies
A general workflow for the purification and analysis of this compound conjugates is outlined below. The choice of specific techniques will depend on the properties of the target molecule (e.g., small molecule, peptide, protein), the scale of the reaction, and the required final purity.
Figure 1: General workflow for the purification and analysis of this compound conjugates.
Protocol 1: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity. The addition of the bulky, hydrophobic DBCO group to a target molecule will significantly increase its retention time on a reversed-phase column compared to the unconjugated molecule and many of the reaction byproducts.[1]
Materials:
-
Crude conjugate reaction mixture
-
HPLC system with a UV detector
-
Reversed-phase C18 column (analytical or preparative, depending on scale)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Solvents for sample preparation (e.g., DMSO, DMF, water)
Method:
-
Sample Preparation: If the reaction was performed in a non-volatile solvent like DMSO or DMF, dilute the crude mixture with a minimal amount of a compatible solvent that is miscible with the mobile phase. If the sample is lyophilized, reconstitute it in the starting mobile phase conditions.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Injection and Elution: Inject the prepared sample onto the column. Elute the bound components using a linear gradient of increasing Mobile Phase B. A typical gradient for a small molecule conjugate might be from 5% to 95% B over 30-40 minutes.[2] The optimal gradient will need to be determined empirically.
-
Detection: Monitor the elution profile using the UV detector at two wavelengths: the absorbance maximum of the target molecule (e.g., 280 nm for proteins) and the characteristic absorbance of the DBCO group at approximately 309 nm.[1][2] The desired conjugate should show absorbance at both wavelengths.
-
Fraction Collection: Collect the fractions corresponding to the peak of the purified conjugate.
-
Solvent Removal: Remove the HPLC solvents from the collected fractions, typically by lyophilization or rotary evaporation, to yield the purified this compound conjugate.
Protocol 2: Purification by Flash Chromatography
For larger scale purifications, flash chromatography using a reversed-phase silica gel can be an effective initial purification step to remove the bulk of impurities.
Materials:
-
Crude conjugate reaction mixture
-
Flash chromatography system
-
Reversed-phase C18 silica gel cartridge
-
Appropriate solvents for elution (e.g., water/methanol or water/acetonitrile mixtures)
Method:
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent and load it onto the pre-equilibrated C18 cartridge.
-
Elution: Elute the sample with a stepwise or linear gradient of increasing organic solvent. For example, a gradient of methanol in water can be used.[3]
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent to obtain the partially or fully purified conjugate. This can be followed by a final polishing step using preparative HPLC if higher purity is required.
Analysis and Quality Control
Protocol 3: Purity Assessment by Analytical RP-HPLC
The purity of the final conjugate should be assessed using analytical RP-HPLC.
Method:
-
Dissolve a small amount of the purified conjugate in a suitable solvent.
-
Inject the sample onto an analytical C18 column using the optimized gradient from Protocol 1.
-
Integrate the peak area of the conjugate and any remaining impurities detected at a relevant wavelength (e.g., 309 nm for DBCO-containing species).
-
Calculate the purity as the percentage of the main product peak area relative to the total peak area. A purity of >95% is often desired for many applications.
Protocol 4: Identity Confirmation by Mass Spectrometry
Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is used to confirm the identity of the conjugate by verifying its molecular weight.
Method:
-
Prepare a dilute solution of the purified conjugate in a solvent compatible with the mass spectrometer's ionization source (e.g., electrospray ionization - ESI).
-
Infuse the sample directly or analyze it via LC-MS.
-
Compare the observed mass-to-charge ratio (m/z) with the theoretical exact mass of the expected this compound conjugate.
Quantitative Data Summary
The following table summarizes typical quantitative data from the literature for the purification of DBCO-PEG conjugates. It is important to note that yields and purities are highly dependent on the specific reaction and purification method and should be optimized for each specific conjugate.
| Parameter | Typical Value | Context |
| Purification Yield | ||
| Flash Chromatography | ~78% | Reported for the purification of a triazole product from a DBCO-azide cycloaddition reaction. |
| Preparative HPLC | ~93% | Reported for the final purification step of a radiolabeled DBCO conjugate. |
| Desalting Spin Column | >85% | Typical protein recovery after removal of excess unreacted DBCO-NHS ester. |
| Final Purity | ||
| After HPLC Purification | >95% - >98% | Commonly achieved purity for bioconjugates after a final HPLC polishing step. |
| Analytical Parameters | ||
| DBCO UV Absorbance Max | ~309 nm | Characteristic absorbance maximum for the DBCO moiety, useful for detection during chromatography. |
| Molar Excess of DBCO Reagent | 5 to 20-fold | A typical molar excess of a DBCO-NHS ester used for labeling proteins to drive the reaction to completion. |
Logical Relationships in Conjugation Chemistry
The purification strategy is directly informed by the preceding conjugation reaction. The most common use of this compound involves its activation and subsequent reaction with a primary amine on the target molecule.
Figure 2: Logical pathway for the conjugation of this compound to an amine-containing molecule.
By understanding the components of the reaction mixture, an appropriate purification strategy can be devised to isolate the desired conjugate with high purity, ready for its intended application in research and drug development.
References
Quantifying the Efficiency of DBCO-PEG2-Acid Conjugation: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of "click chemistry," has revolutionized bioconjugation by enabling the rapid and efficient formation of stable triazole linkages under biocompatible conditions. At the heart of this chemistry are reagents like Dibenzocyclooctyne (DBCO), which react selectively with azides without the need for a cytotoxic copper catalyst. DBCO-PEG2-acid is a bifunctional linker that incorporates a DBCO moiety for click chemistry and a carboxylic acid for further functionalization, connected by a short polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance.
Accurate quantification of the conjugation efficiency is paramount for the development of well-defined bioconjugates, ensuring batch-to-batch consistency and reliable performance in downstream applications such as antibody-drug conjugates (ADCs), targeted imaging agents, and nanoparticle functionalization. This document provides detailed protocols and a comparative overview of common analytical techniques to determine the degree of labeling (DOL) and overall success of conjugation reactions involving this compound.
Quantitative Data Summary
The efficiency of this compound conjugation can be assessed using various analytical techniques. The choice of method often depends on the nature of the biomolecule, available instrumentation, and the level of detail required.
| Analytical Technique | Principle | Information Provided | Key Advantages | Limitations |
| UV-Vis Spectroscopy | Measures the decrease in absorbance of the DBCO group at ~309 nm upon reaction with an azide.[1][2][3][4][5] | Quantitative (Degree of Labeling - DOL) | Simple, rapid, and widely available. | Indirect measurement; potential for interference from the biomolecule or other components. |
| Fluorescence Spectroscopy | Reaction of a fluorescent azide probe with unreacted DBCO groups. | Quantitative (DBCO loading) | High sensitivity. | Requires a specific fluorescent probe; potential for quenching or background fluorescence. |
| High-Performance Liquid Chromatography (HPLC) | Separates the conjugated product from unreacted starting materials based on properties like charge (IEX), hydrophobicity (HIC, RP-HPLC). | Purity of the conjugate, semi-quantitative assessment of efficiency. | High resolution and can be used for purification. | May require method development; PEGs can lack a strong UV chromophore for detection. |
| Mass Spectrometry (MS) | Measures the precise mass of the conjugate to confirm the addition of the this compound and subsequent modifications. | Confirms successful conjugation and determines the distribution of labeled species. | Highly accurate and provides detailed molecular weight information. | Requires access to specialized instrumentation and expertise in data analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about the conjugate. | Qualitative (structural confirmation) | Provides unambiguous structural confirmation. | Requires high sample concentrations and specialized expertise. |
Experimental Protocols
Protocol 1: General Procedure for DBCO-PEG2-NHS Ester Conjugation to a Protein
This protocol describes the initial step of activating a primary amine-containing biomolecule (e.g., an antibody) with a DBCO-PEG2-NHS ester, the activated form of this compound, for subsequent reaction with an azide-functionalized molecule.
Materials:
-
Protein (e.g., IgG) in an amine-free buffer (e.g., PBS, HEPES, Borate buffer) at pH 7.2-8.5.
-
DBCO-PEG2-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin column or size-exclusion chromatography system for purification.
Procedure:
-
Protein Preparation: Prepare the protein at a concentration of 1-5 mg/mL in a suitable amine-free buffer. If the buffer contains primary amines (e.g., Tris), exchange it for an appropriate buffer like PBS.
-
DBCO-PEG2-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-PEG2-NHS ester in anhydrous DMSO or DMF. Vortex to ensure it is fully dissolved.
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the DBCO-PEG2-NHS ester stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Ensure the final concentration of DMSO in the reaction mixture is below 20%.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature to hydrolyze any unreacted NHS ester.
-
Purification: Remove excess, unreacted DBCO reagent using a desalting spin column or size-exclusion chromatography.
Protocol 2: Quantification of DBCO Conjugation using UV-Vis Spectroscopy (Degree of Labeling)
This protocol allows for the determination of the average number of DBCO molecules conjugated to each protein molecule.
Materials:
-
Purified DBCO-conjugated protein solution
-
UV-Vis Spectrophotometer
-
Quartz cuvettes or a NanoDrop spectrophotometer
Procedure:
-
Absorbance Measurement: Measure the absorbance of the purified DBCO-protein solution at 280 nm (A280) and 309 nm (A309).
-
Calculations:
-
Calculate the concentration of the protein:
-
Protein Concentration (M) = (A280 - (A309 * CF)) / ε_protein
-
Where:
-
A280 is the absorbance at 280 nm.
-
A309 is the absorbance at 309 nm.
-
CF is the correction factor for the DBCO group's absorbance at 280 nm (typically between 0.90 and 1.089).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
-
-
Calculate the concentration of the DBCO:
-
DBCO Concentration (M) = A309 / ε_DBCO
-
Where:
-
ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm (~12,000 M⁻¹cm⁻¹).
-
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = DBCO Concentration (M) / Protein Concentration (M)
-
-
Protocol 3: Monitoring Conjugation Efficiency by HPLC
This protocol provides a general workflow for using Reverse-Phase HPLC (RP-HPLC) to assess the purity of the conjugate and estimate the conjugation efficiency.
Materials:
-
Purified DBCO-conjugated protein
-
Unconjugated protein (control)
-
This compound or NHS ester (control)
-
HPLC system with a C4 or C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
Procedure:
-
Sample Preparation: Prepare samples of the unconjugated protein, the DBCO reagent, and the purified conjugate at a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
HPLC Analysis:
-
Equilibrate the column with a low percentage of Mobile Phase B.
-
Inject the samples.
-
Elute the bound components using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile by measuring the absorbance at 280 nm (for the protein) and 309 nm (for the DBCO group).
-
-
Data Analysis:
-
Compare the chromatograms of the starting materials and the final conjugate.
-
Successful conjugation will be indicated by a shift in the retention time of the protein peak and the appearance of a peak that absorbs at both 280 nm and 309 nm.
-
The relative peak areas can be used to estimate the purity of the conjugate and the amount of unconjugated protein remaining.
-
Visualizations
Caption: Workflow for this compound Conjugation and Quantification.
Caption: Chemical reaction pathway for this compound conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Antibody Quantum Dot Conjugates Developed via Copper-free Click Chemistry for Rapid Analysis of Biological Samples Using a Microfluidic Microsphere Array System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting DBCO-PEG2-Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reactions involving DBCO-PEG2-acid, with a focus on addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism of this compound?
A1: this compound is a bifunctional linker used in a two-stage bioconjugation process. First, its terminal carboxylic acid group is activated to react with a primary amine on a target molecule (e.g., a protein, peptide, or antibody) to form a stable amide bond. This activation is commonly achieved using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The second stage involves the DBCO (Dibenzocyclooctyne) group, which undergoes a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with an azide-modified molecule. This reaction is bioorthogonal, meaning it occurs with high specificity and efficiency in complex biological environments without interfering with native biochemical processes.
Q2: What are the recommended storage conditions for this compound and its solutions?
A2: For long-term storage, solid this compound should be kept at -20°C, protected from light and moisture. For experimental use, it is highly recommended to prepare fresh stock solutions in an anhydrous, water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These stock solutions can be stored at -20°C for several days to a few months, but repeated freeze-thaw cycles should be avoided as DMSO is hygroscopic, and absorbed moisture can compromise the reagent's integrity. Aqueous working solutions should be prepared fresh on the day of the experiment.
Q3: How stable is the DBCO group in aqueous buffers?
A3: The DBCO group is generally stable in aqueous buffers with a pH range of 6-9. However, it is susceptible to degradation under strongly acidic conditions. Prolonged incubation in aqueous solutions, even at a neutral pH, can lead to a gradual loss of reactivity due to potential oxidation or the addition of water to the strained triple bond. One study noted that a DBCO-modified antibody lost approximately 3-5% of its reactivity over four weeks when stored at 4°C.
Q4: Can I monitor the progress of the DBCO-azide (SPAAC) reaction?
A4: Yes, the DBCO group has a characteristic UV absorbance maximum around 309-310 nm. As the SPAAC reaction proceeds, the DBCO is consumed, leading to a decrease in absorbance at this wavelength. This property can be used to monitor the reaction's progress spectrophotometrically.
Troubleshooting Guide: Low Reaction Yield
Low or no product yield is one of the most common issues encountered in this compound reactions. The problem can arise during either the initial amide bond formation (EDC/NHS coupling) or the subsequent copper-free click chemistry step (SPAAC).
Part 1: Troubleshooting the EDC/NHS Amide Coupling Step
| Problem | Possible Cause | Suggested Solution |
| Low Activation of Carboxylic Acid | Inactive EDC: EDC is highly sensitive to hydrolysis. | Use a fresh vial of EDC or EDC from a properly stored desiccated container. Always allow the reagent to warm to room temperature before opening to prevent condensation. |
| Suboptimal pH for Activation: The optimal pH for EDC-mediated activation of carboxyl groups is between 4.5 and 6.0. | Perform the activation step in a buffer such as 2-(N-morpholino)ethanesulfonic acid (MES) at pH 5.5. Avoid using buffers that contain primary amines or carboxylates. | |
| Hydrolysis of Activated Ester | Instability of O-acylisourea intermediate: The EDC-activated carboxyl group forms a highly reactive O-acylisourea intermediate that is unstable in aqueous solutions and prone to hydrolysis. | Add N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to the reaction. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which then reacts with the amine. |
| Suboptimal pH for Coupling: The reaction of the NHS ester with a primary amine is most efficient at a pH of 7.2-8.0. | After the initial activation step in an acidic buffer, adjust the pH of the reaction mixture to 7.2-8.0 before adding the amine-containing molecule. Phosphate-buffered saline (PBS) is a commonly used buffer for this step. | |
| Low Amide Bond Formation | Insufficient Reagent Concentration: Low concentrations of reactants can lead to slow reaction rates and low yield. | Increase the concentration of the reactants. If solubility is an issue, a small amount of an organic co-solvent like DMSO can be used, but keep the final concentration low (typically <20%) to avoid protein denaturation. |
| Suboptimal Molar Ratios: An incorrect ratio of EDC and NHS to the this compound can result in poor activation. | A common starting point is a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS relative to the this compound. | |
| Competing Side Reactions: The primary amine on your target molecule may be sterically hindered or unreactive. Also, if your buffer contains primary amines (e.g., Tris or glycine), it will compete with your target molecule for the activated this compound. | Use an amine-free buffer for the conjugation step. If steric hindrance is suspected, consider using a DBCO-PEG linker with a longer PEG chain to increase the distance between the DBCO group and your molecule. |
Part 2: Troubleshooting the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Step
| Problem | Possible Cause | Suggested Solution |
| Low or No Click Reaction | Degradation of DBCO Moiety: The DBCO group may have degraded due to improper storage, handling, or exposure to harsh conditions (e.g., strong acids) during a previous step. | Ensure proper storage of the this compound reagent. Prepare fresh solutions and avoid prolonged exposure to aqueous environments, especially at elevated temperatures. |
| Inactive Azide Partner: The azide-containing molecule may have degraded or is of poor quality. | Confirm the integrity of your azide-containing molecule. | |
| Suboptimal Reaction Conditions: Factors such as pH, temperature, and reactant concentrations can impact the reaction kinetics. | The SPAAC reaction is generally efficient at room temperature (20-25°C), but can be performed at 4°C to 37°C. Higher temperatures increase the reaction rate but may compromise the stability of sensitive biomolecules. Longer incubation times (4-12 hours or even overnight at 4°C) can improve yield, especially at lower concentrations. | |
| Presence of Competing Azides: Buffers containing sodium azide will react with the DBCO reagent, inhibiting the desired conjugation. | Strictly avoid using buffers that contain sodium azide. | |
| Steric Hindrance: Bulky groups near the azide or DBCO can physically block the reactive sites, slowing down or preventing the reaction. | Consider using a DBCO-PEG linker with a longer PEG spacer to minimize steric hindrance. | |
| Solubility Issues: Poor solubility of either the DBCO- or azide-containing molecule can lead to a heterogeneous reaction mixture and reduced reaction rates. | Ensure that both reactants are fully dissolved in the reaction buffer. A co-solvent like DMSO can be used if necessary, keeping the final concentration low. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing your this compound reactions.
Table 1: Recommended Molar Ratios for EDC/NHS Activation
| Reagent | Molar Excess Relative to this compound | Rationale |
| EDC | 2 - 10 fold | A higher excess is often used for more dilute protein solutions to drive the reaction. |
| NHS/Sulfo-NHS | 1.2 - 3 fold | Stabilizes the activated intermediate, improving the overall yield of the amide coupling. |
| Activated DBCO-linker | 1.5 - 20 fold excess over amine-molecule | The optimal ratio depends on the concentration of the amine-containing molecule and the desired degree of labeling. |
Table 2: DBCO Stability in Aqueous Buffers
| pH | Temperature | Incubation Time | Approximate % Remaining | Notes |
| 5.0 | 25°C | 24 hours | 85 - 90% | Potential for slow acid-mediated degradation of the DBCO group. |
| 7.4 (PBS) | 4°C | 48 hours | >95% | Optimal short-term storage condition for working solutions. |
| 7.4 (PBS) | 25°C | 24 hours | 90 - 95% | Good stability at room temperature for typical reaction times. |
| 7.4 (PBS) | 37°C | 24 hours | 80 - 85% | Increased temperature accelerates degradation. |
| 8.5 | 25°C | 24 hours | 90 - 95% | Generally stable, but higher pH can increase the rate of hydrolysis of other functional groups if present (e.g., NHS esters). |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling of this compound to an Amine-Containing Protein
This protocol provides a general method for the conjugation of this compound to a protein. Optimization may be required for specific applications.
Materials:
-
This compound
-
Amine-containing protein
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 5.5
-
Coupling Buffer: PBS, pH 7.4
-
Quenching Solution: 1 M Tris-HCl or 1 M Glycine, pH 8.0
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Allow all solid reagents (this compound, EDC, NHS/Sulfo-NHS) to equilibrate to room temperature before opening the vials.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.
-
Prepare a solution of the amine-containing protein in Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the this compound solution with the freshly prepared EDC and NHS/Sulfo-NHS solutions in Activation Buffer.
-
Use a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess
-
DBCO-PEG2-acid solubility issues and solutions
Welcome to the technical support center for DBCO-PEG2-acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a bifunctional linker molecule. It contains a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), and a carboxylic acid group for conjugation to primary amines.[1][2] The short polyethylene glycol (PEG2) spacer is incorporated to enhance its hydrophilic properties.[1][2][3] Its primary applications are in bioconjugation, such as the creation of antibody-drug conjugates (ADCs), the synthesis of Proteolysis Targeting Chimeras (PROTACs), and the labeling of biomolecules on cell surfaces.
Q2: What is the expected solubility of this compound?
A2: this compound is readily soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM). While the PEG2 linker is intended to increase water solubility, its aqueous solubility can be limited, especially in neutral or acidic buffers. For many applications, it is recommended to first dissolve the compound in a water-miscible organic solvent like DMSO or DMF before diluting it into the final aqueous reaction buffer.
Q3: How should I store this compound?
A3: For long-term storage, this compound should be kept at -20°C and protected from light. Stock solutions in organic solvents should also be stored at -20°C or -80°C and used within a month if stored at -20°C, or up to six months if stored at -80°C. It is advisable to avoid repeated freeze-thaw cycles.
Q4: Is the DBCO group stable under all conditions?
A4: The DBCO group is generally stable but can be sensitive to acidic conditions (pH < 5). For long-term storage of DBCO-conjugated molecules, it is recommended to avoid buffers containing azides or thiols.
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when dissolving and using this compound.
Problem 1: this compound does not dissolve in my aqueous buffer.
-
Cause: The inherent hydrophobicity of the DBCO group can limit the aqueous solubility of the entire molecule, even with the PEG2 linker. The protonated state of the carboxylic acid at neutral or acidic pH further reduces water solubility.
-
Solution:
-
Use a Co-solvent: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent such as DMSO or DMF (e.g., 10 mg/mL).
-
Stepwise Addition: Add the organic stock solution dropwise to your aqueous buffer while vortexing or stirring. Ensure the final concentration of the organic solvent in your reaction mixture is compatible with your downstream application and does not exceed a level that could denature your biomolecules (typically <10% v/v).
-
pH Adjustment: For buffers with a pH above the pKa of the carboxylic acid, deprotonation will increase the molecule's solubility. Consider using a slightly basic buffer (pH 7.5-8.5) if your experimental conditions permit.
-
Problem 2: The compound precipitates out of solution when I add it to my aqueous reaction mixture.
-
Cause: This is often due to the final concentration of this compound exceeding its solubility limit in the aqueous buffer, or a "salting-out" effect.
-
Solution:
-
Lower the Final Concentration: Reduce the target concentration of this compound in your reaction.
-
Optimize Co-solvent Percentage: You may need to slightly increase the percentage of the organic co-solvent, while still ensuring it is compatible with your biological molecules.
-
Temperature: Gently warming the solution may help, but be cautious as this can affect the stability of your biomolecules.
-
Problem 3: My bioconjugation reaction is inefficient or failing.
-
Cause: While this can have multiple causes, poor solubility and aggregation of the this compound can be a significant factor, reducing the effective concentration of the reagent available for reaction.
-
Solution:
-
Confirm Dissolution: Before starting the reaction, ensure your this compound is fully dissolved in the organic stock solution.
-
Freshly Prepared Solutions: Prepare your stock solutions fresh before each experiment to avoid potential degradation or precipitation upon storage.
-
Reaction Conditions: Optimize reaction conditions such as concentration, temperature, and incubation time. Reactions involving DBCO and azides are generally more efficient at higher concentrations and temperatures (4-37°C).
-
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO, DMF, DCM | Soluble | |
| DBCO-PEG4-acid | DMSO | ≥ 100 mg/mL | |
| DBCO-PEG4-NHS ester | Aqueous Buffers | Up to 1.5 mM | |
| DBCO-PEG-NHS | Water, ethanol, chloroform, DMSO | 10 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound solid
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. If necessary, gentle warming (37°C) can be applied.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: General Procedure for Labeling an Amine-Containing Biomolecule
This protocol involves the activation of the carboxylic acid of this compound to an N-hydroxysuccinimide (NHS) ester, followed by reaction with a primary amine on a biomolecule (e.g., a protein).
-
Materials:
-
This compound stock solution (from Protocol 1)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Amine-containing biomolecule in an amine-free buffer (e.g., PBS, pH 7.4)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
-
-
Procedure:
-
Activation of this compound:
-
In a microcentrifuge tube, dilute the this compound stock solution in Activation Buffer.
-
Add a 1.5-2 fold molar excess of freshly prepared EDC and NHS (or Sulfo-NHS) to the this compound solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to Biomolecule:
-
Add a 5-20 fold molar excess of the activated this compound to your biomolecule solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove the excess, unreacted DBCO linker and by-products using a desalting column or by dialysis against an appropriate buffer.
-
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Experimental workflow for Antibody-Drug Conjugate (ADC) synthesis.
References
preventing aggregation during antibody labeling with DBCO-PEG2-acid
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and answers to frequently asked questions regarding antibody aggregation during labeling with DBCO-PEG2-acid and similar hydrophobic, amine-reactive linkers.
Troubleshooting Guide: Preventing & Resolving Aggregation
This section addresses specific issues you may encounter during the antibody labeling workflow.
Problem: I see visible precipitate or cloudiness immediately after adding the activated this compound linker.
-
Immediate Action: Do not proceed with the incubation. Place the reaction on ice. This issue indicates acute antibody instability or precipitation of the labeling reagent itself.
-
Primary Causes & Solutions:
-
High Molar Challenge Ratio: You may be adding too much of the hydrophobic DBCO linker, causing the antibody to crash out of solution.[1][2] Studies have shown that using a molar excess of DBCO-NHS ester to antibody above a ratio of 5:1 can result in significant protein precipitation.[1][2]
-
Solution: Reduce the molar challenge ratio. Start with a lower ratio (e.g., 3:1 or 5:1 of linker to antibody) and perform a titration to find the optimal balance between labeling efficiency and aggregation.[1]
-
-
Solvent Shock: The this compound (activated as an NHS ester) is typically dissolved in an organic solvent like DMSO. Adding a large volume of this solvent can denature the antibody.
-
Solution: Minimize the volume of organic solvent to less than 10% (v/v) of the total reaction volume. Add the linker solution dropwise to the antibody solution while gently stirring or vortexing.
-
-
Sub-optimal Buffer Conditions: The antibody may be near its isoelectric point (pI) or in a buffer that does not adequately maintain its stability upon modification.
-
Solution: Ensure the reaction buffer pH is optimal for both the NHS reaction (typically pH 7.5-8.5) and antibody stability. Perform a buffer screen or consult literature for your specific antibody isotype.
-
-
Problem: My antibody solution looks clear after labeling, but SEC-HPLC or DLS analysis shows a significant increase in high molecular weight (HMW) species.
-
Primary Causes & Solutions:
-
Increased Surface Hydrophobicity: The covalent attachment of the hydrophobic DBCO moiety modifies the antibody's surface, exposing or creating hydrophobic patches that promote self-association. This is a primary driver of aggregation for antibody-drug conjugates and similarly modified antibodies.
-
Solution 1: Introduce Anti-Aggregation Excipients. Formulate your antibody or perform the conjugation in a buffer containing stabilizing excipients. These additives can shield hydrophobic regions and improve colloidal stability. See the data table below for examples.
-
Solution 2: Optimize Antibody Concentration. Higher antibody concentrations increase the probability of intermolecular interactions and aggregation. If aggregation is observed, try reducing the antibody concentration during the labeling reaction (e.g., to 1-2 mg/mL).
-
-
Conformational Instability: Modification of lysine residues can alter the charge landscape and conformational stability of the antibody, leading to the formation of soluble oligomers.
-
Solution: Screen Reaction Conditions. Vary the reaction temperature (e.g., 4°C vs. room temperature) and incubation time. A longer incubation at a lower temperature may reduce aggregation while still achieving sufficient labeling.
-
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to causing aggregation?
This compound is a bifunctional linker used in bioconjugation. It consists of:
-
DBCO (Dibenzocyclooctyne): A strained alkyne group used for highly efficient, copper-free "click chemistry" reactions with azide-tagged molecules. The DBCO group is planar, rigid, and highly hydrophobic.
-
PEG2: A short (two-unit) polyethylene glycol spacer. While PEG is generally hydrophilic and used to improve solubility, this short spacer may not be sufficient to counteract the hydrophobicity of the DBCO group.
-
Acid (Carboxylic Acid): This functional group is activated (commonly as an N-hydroxysuccinimide, or NHS, ester) to react with primary amines, such as the side chains of lysine residues on an antibody.
Aggregation is primarily caused by the hydrophobicity of the DBCO group . Attaching multiple DBCO molecules to the antibody surface increases its overall hydrophobicity, leading to self-association as the antibody molecules attempt to minimize the exposure of these non-polar groups to the aqueous environment.
Q2: How do I choose the optimal molar ratio of DBCO-linker to antibody?
The optimal ratio depends on your desired degree of labeling (DOL) and the specific antibody's tolerance to modification. A general recommendation is to start with a molar challenge ratio between 5:1 and 10:1 (linker:antibody) . However, for hydrophobic linkers like DBCO, starting lower (e.g., 3:1 to 5:1) is advisable to minimize aggregation. It is critical to perform a titration experiment to determine the ratio that provides an acceptable DOL without inducing significant aggregation.
Q3: What are the best buffer conditions for DBCO labeling?
The ideal buffer is a compromise between the requirements of the NHS-ester reaction and the stability of the antibody.
-
pH: The reaction between an NHS ester and a primary amine is most efficient at a pH of 7.5-8.5. A common choice is phosphate-buffered saline (PBS) at pH 7.4-8.0.
-
Buffer Components: Crucially, the buffer must be free of primary amines (e.g., Tris, glycine) as they will compete with the antibody for reaction with the NHS ester, drastically reducing labeling efficiency.
-
Additives: Consider including anti-aggregation excipients directly in the labeling buffer.
Q4: Can I use excipients to prevent aggregation? Which ones are effective?
Yes, using excipients is a highly effective strategy. The goal is to increase the colloidal and conformational stability of the antibody.
| Excipient Class | Example(s) | Typical Concentration | Mechanism of Action | Reference(s) |
| Sugars (Polyols) | Sucrose, Trehalose | 5% - 10% (w/v) | Preferential exclusion; stabilizes the native protein structure. | |
| Amino Acids | Arginine, Proline | 50 - 250 mM | Suppresses aggregation by binding to hydrophobic patches and increasing colloidal stability. | |
| Non-ionic Surfactants | Polysorbate 20, Polysorbate 80 | 0.01% - 0.05% (v/v) | Prevents surface adsorption and aggregation at interfaces (e.g., air-water). |
Note: The effectiveness of an excipient can be antibody-specific. A screening study is recommended to find the optimal additive and concentration for your project.
Experimental Protocols & Visualizations
Workflow for Antibody Labeling and Aggregation Analysis
The following diagram outlines the key steps and decision points in the antibody labeling process.
Caption: Workflow for DBCO labeling, purification, and quality control.
Troubleshooting Decision Tree
If you detect high aggregation levels, use this decision tree to identify and solve the root cause.
Caption: A decision tree for troubleshooting antibody aggregation.
Protocol 1: Antibody Labeling with DBCO-PEG2-NHS Ester
This protocol describes the conjugation of an activated DBCO linker to primary amines on an antibody.
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., 1x PBS, pH 7.5-8.0). Buffers containing Tris or glycine are incompatible.
-
If necessary, perform a buffer exchange using a desalting column or centrifugal filter (10K MWCO for IgG).
-
Adjust the antibody concentration to 2-5 mg/mL. Higher concentrations can increase aggregation risk.
-
-
DBCO-PEG2-NHS Ester Preparation:
-
Note: this compound must first be activated to an NHS ester. This protocol assumes you are using a pre-activated DBCO-PEG2-NHS ester.
-
Allow the vial of DBCO-PEG2-NHS ester to warm to room temperature before opening.
-
Prepare a fresh 10 mM stock solution in anhydrous DMSO. For example, dissolve 4.3 mg in 1 mL of DMSO. This solution is sensitive to moisture and should be used promptly.
-
-
Conjugation Reaction:
-
Calculate the volume of DBCO stock solution needed for your desired molar challenge ratio (e.g., 5:1 linker-to-antibody).
-
While gently vortexing the antibody solution, add the calculated volume of the DBCO stock solution. Ensure the final DMSO concentration remains below 10%.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
-
Purification:
-
Remove excess, unreacted DBCO linker using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).
-
Alternatively, use size exclusion chromatography for purification.
-
Protocol 2: Quantification of Aggregates by SEC-HPLC
Size Exclusion Chromatography (SEC) is the standard method for separating and quantifying monomers, dimers, and higher-order aggregates based on hydrodynamic radius.
-
System: An HPLC or UHPLC system with a UV detector (280 nm) and a suitable SEC column (e.g., Agilent AdvanceBio SEC 300Å or similar).
-
Mobile Phase: An aqueous buffer that promotes stability and prevents non-specific interactions. A common mobile phase is 150 mM sodium phosphate, pH 7.0.
-
Sample Preparation:
-
Dilute the purified antibody-DBCO conjugate to a concentration of 1 mg/mL using the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Flow Rate: 0.5 mL/min (for HPLC) or 0.3 mL/min (for UHPLC).
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
-
Run Time: 20-30 minutes.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram. Aggregates (HMW species) will elute first, followed by the main monomer peak, and then any fragments (low molecular weight species).
-
Calculate the percentage of aggregate by dividing the area of the HMW peak(s) by the total area of all peaks. A successful conjugation should ideally have <5% aggregate.
-
Protocol 3: Assessment of Aggregation by Dynamic Light Scattering (DLS)
DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.
-
Sample Preparation:
-
The sample must be meticulously filtered to remove dust and large particulates that will interfere with the measurement. Filter the antibody-DBCO conjugate (at ~1 mg/mL) through a 0.2 µm or smaller syringe filter directly into a clean DLS cuvette.
-
Use approximately 30-50 µL of sample.
-
-
Instrument Setup:
-
Allow the instrument to warm up and the sample to equilibrate to the desired temperature (e.g., 25°C) for at least 2 minutes inside the instrument.
-
-
Measurement:
-
Acquire data for approximately 10-20 runs, with each run lasting 5-10 seconds.
-
The instrument's software will use an autocorrelation function to calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI).
-
-
Data Analysis:
-
Monomodisperse Sample: A pure, monomeric antibody sample will show a single, narrow peak with a low PDI (<0.2).
-
Aggregated Sample: The presence of aggregates will result in a second peak at a much larger hydrodynamic radius and/or a significant increase in the PDI (>0.3). The intensity-based distribution is very sensitive to large particles, so even a small percentage of aggregates by mass will produce a large peak by intensity.
-
References
Technical Support Center: Improving the Efficiency of Copper-Free Click Chemistry
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for copper-free click chemistry, with a focus on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Frequently Asked Questions (FAQs)
Q1: What is copper-free click chemistry and why is it preferred for biological applications?
Copper-free click chemistry, primarily SPAAC, is a bioorthogonal reaction that covalently links two molecules without the need for a cytotoxic copper catalyst. The reaction's driving force is the high ring strain of a cyclooctyne, which reacts rapidly and specifically with an azide-functionalized molecule to form a stable triazole linkage. This method is particularly advantageous for in vivo and live-cell applications where copper toxicity is a significant concern.
Q2: What are the main advantages of copper-free click chemistry over copper-catalyzed click chemistry (CuAAC)?
The primary advantage is its biocompatibility due to the absence of a toxic copper catalyst, making it suitable for experiments in living systems. It also simplifies the purification process as there is no need to remove residual copper from the final product.
Troubleshooting Guide
Q3: My SPAAC reaction has a low yield. What are the potential causes?
Several factors can contribute to low reaction yields in copper-free click chemistry:
-
Reagent Instability: Strained cyclooctynes, such as DBCO and BCN, can be unstable under certain conditions, including acidic environments (e.g., 90% TFA) or during prolonged storage, leading to degradation or oligomerization. Some cyclooctynes can also be degraded in intracellular environments.
-
Steric Hindrance: Bulky molecules or functional groups near the azide or cyclooctyne can physically block the reactive sites, slowing down or preventing the reaction.
-
Solubility Issues: Poor solubility of one or both reactants in the chosen solvent system can lead to a heterogeneous reaction mixture and reduced reaction rates.
-
Incorrect Stoichiometry: An inappropriate ratio of azide to cyclooctyne can result in incomplete consumption of the limiting reagent.
-
Suboptimal Reaction Conditions: Factors like pH, buffer composition, and temperature can significantly impact reaction kinetics.
Q4: How can I improve the yield of my SPAAC reaction?
-
Optimize Reagent Handling and Storage: Store strained cyclooctynes under recommended conditions (typically cold and protected from light) and use them promptly after reconstitution. Avoid harsh acidic conditions if your cyclooctyne is known to be unstable.
-
Incorporate a PEG Linker: Introducing a polyethylene glycol (PEG) linker between the cyclooctyne or azide and the molecule of interest can increase the distance between the two reacting molecules, minimizing steric hindrance and potentially improving solubility.
-
Optimize Reaction Conditions:
-
Solvent: If necessary, add a co-solvent like DMSO to ensure the solubility of all reactants. Keep the final percentage of the organic solvent as low as possible, especially for reactions involving proteins that may denature.
-
Stoichiometry: Use a slight excess (e.g., 1.5-2 equivalents) of the less critical or more soluble component to drive the reaction.
-
Temperature: Reactions are typically performed at room temperature, but for sensitive biomolecules, they can be conducted at 4°C, which may require longer reaction times.
-
pH and Buffer: The optimal buffer and pH can be system-dependent. It is generally recommended to perform the reaction at a pH between 7 and 8. Studies have shown that buffer choice can significantly impact reaction rates; for example, HEPES buffer at pH 7 has been found to provide higher reaction rates than PBS at the same pH.
-
-
Perform a Control Reaction: Conduct a small-scale control reaction using simple, commercially available azide and cyclooctyne small molecules (e.g., benzyl azide and DBCO-amine) to determine if the issue is with the general reaction conditions or your specific biomolecules.
Q5: I'm observing non-specific labeling or high background signals. What could be the cause?
-
Reaction with Thiols: Cyclooctynes, particularly strained ones like DBCO, can react with free thiols, such as those in cysteine residues of proteins, leading to off-target labeling.
-
Hydrophobicity of Reagents: The hydrophobic nature of some cyclooctynes can lead to non-specific binding to proteins and cell membranes.
-
Reagent Impurities: Impurities in the azide or cyclooctyne reagents can contribute to background signals.
Q6: How can I minimize non-specific binding and background signals?
-
Use Hydrophilic Reagents: Consider using cyclooctynes with enhanced water solubility, such as those modified with PEG linkers or sulfonate groups, to reduce non-specific hydrophobic interactions.
-
Optimize Reagent Concentrations: Use the lowest effective concentration of your labeling reagents to minimize off-target reactions.
-
Thorough Washing: Increase the number and duration of washing steps after the reaction to remove unbound reagents.
-
Blocking Agents: For cell-based assays, consider using a blocking agent like Bovine Serum Albumin (BSA) in your buffers.
Quantitative Data on SPAAC Efficiency
The efficiency of a SPAAC reaction is highly dependent on the choice of cyclooctyne, the solvent system, and the reaction's pH. The following tables summarize key quantitative data to aid in experimental design.
Table 1: Comparison of Second-Order Rate Constants for Common Cyclooctynes with Benzyl Azide
| Cyclooctyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| BCN | ~0.06 - 0.1 | |
| DIBO | ~0.3 - 0.7 | |
| DBCO | ~0.6 - 1.0 | |
| BARAC | >1.0 |
Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.
Table 2: Effect of Solvent on SPAAC Reaction Rates
| Solvent System | Relative Rate | Reference(s) |
| Acetonitrile | Baseline | |
| Methanol | Increased | |
| Water/Acetonitrile (9:1) | Significantly Increased | |
| DMSO | Slower than aqueous mixtures |
Note: Generally, more aqueous solvent systems tend to accelerate SPAAC reactions.
Table 3: Influence of pH and Buffer on SPAAC Reaction Rates
| Buffer | pH | Relative Rate | Reference(s) |
| PBS | 7.0 | Slower | |
| HEPES | 7.0 | Faster | |
| MES | 5.0 - 6.0 | pH-dependent | |
| Borate Buffer | 8.0 - 10.0 | Generally faster at higher pH |
Note: Higher pH values generally increase reaction rates, except in certain buffers like HEPES.
Experimental Protocols
Protocol 1: General Procedure for SPAAC Bioconjugation
This protocol provides a general guideline for conjugating an azide-modified molecule to a cyclooctyne-modified molecule.
-
Reagent Preparation:
-
Dissolve the azide-containing molecule in a suitable buffer (e.g., PBS or HEPES, pH 7.4) to a final concentration of 1-10 mM.
-
Dissolve the cyclooctyne-containing molecule in a compatible solvent (e.g., DMSO or DMF) to a stock concentration of 10-100 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide solution with the cyclooctyne stock solution. A 1.5 to 5-fold molar excess of one reagent is often recommended to drive the reaction to completion.
-
Ensure the final concentration of the organic solvent is compatible with your biomolecule's stability, typically below 10% (v/v).
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.
-
-
Monitoring:
-
Monitor the reaction progress using an appropriate analytical technique such as LC-MS, HPLC, or TLC.
-
-
Purification:
-
Purify the conjugate to remove excess reagents using a method suitable for your molecule, such as size-exclusion chromatography, dialysis, or HPLC.
-
Protocol 2: Protein Labeling with DBCO-NHS Ester
This protocol describes the labeling of a protein with a DBCO moiety for subsequent SPAAC conjugation.
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
-
DBCO-NHS Ester Preparation:
-
Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF immediately before use.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the protein solution. The optimal molar excess depends on the protein and desired degree of labeling and may require optimization.
-
The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.
-
-
Quenching:
-
Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted DBCO reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.
-
Protocol 3: Small-Molecule Control Experiment for Troubleshooting SPAAC
This protocol helps to determine if a low-yield reaction is due to the reagents and conditions or the specific biomolecules.
-
Reagent Preparation:
-
Prepare a 10 mM solution of a simple azide-containing small molecule (e.g., benzyl azide) in the same buffer system as your main experiment.
-
Prepare a 100 mM stock solution of a simple cyclooctyne-containing small molecule (e.g., DBCO-amine) in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine 100 µL of the azide solution with 1.5 µL of the DBCO-amine stock solution (providing a 1.5x molar excess of the cyclooctyne).
-
-
Incubation:
-
Incubate the reaction at room temperature for 1 hour.
-
-
Analysis:
-
Analyze the reaction mixture by LC-MS or TLC to confirm the formation of the expected triazole product.
-
-
Interpretation:
-
Successful Control Reaction: If the control reaction proceeds with high efficiency, the issue likely lies with your specific biomolecules (e.g., steric hindrance, instability, or incorrect functionalization).
-
Failed Control Reaction: If the control reaction also fails, the problem is more likely with the general reaction conditions (e.g., buffer, pH, solvent) or the integrity of your stock solutions.
-
Visual Guides
Technical Support Center: Troubleshooting Guide for SPAAC Reactions
Welcome to the technical support center for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common issues encountered during their experiments, ensuring efficient and successful outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during your SPAAC experiments in a question-and-answer format.
My SPAAC reaction is slow or incomplete. What are the potential causes and how can I improve the reaction rate?
Several factors can influence the kinetics of SPAAC reactions. Here is a breakdown of potential causes and solutions to enhance your reaction speed and yield:
-
Suboptimal Reaction Conditions: The reaction environment plays a critical role in the efficiency of the SPAAC reaction.
-
pH Level: Generally, higher pH values tend to increase SPAAC reaction rates. It is advisable to screen a pH range (e.g., 6.5-8.5) to find the optimal condition for your specific system, ensuring it remains compatible with your biomolecules.[1][2]
-
Buffer Selection: The choice of buffer can significantly impact reaction rates. Studies have shown that HEPES buffer (pH 7) can result in higher rate constants compared to PBS (pH 7).[1][3] Reactions in cell culture media like DMEM have also been observed to be faster than in RPMI.[3]
-
Temperature: Increasing the reaction temperature can accelerate the reaction. Reactions are often performed at room temperature (25 °C) or 37 °C. However, be mindful of the thermal stability of your biomolecules.
-
Solvent Effects: While SPAAC is valued for its biocompatibility in aqueous buffers, organic co-solvents can impact the reaction rate. The use of solvents like DMSO should be carefully considered, as high concentrations can lead to protein precipitation. Some studies have noted that more aqueous solvent systems can lead to faster SPAAC reactions.
-
-
Reactant Properties and Concentrations: The nature and concentration of your azide and cyclooctyne reagents are crucial.
-
Concentration of Reactants: Increasing the concentration of your cyclooctyne and azide-containing molecules will lead to a faster reaction. If solubility is a limiting factor, consider strategies to increase the local concentration of reactants.
-
Choice of Cyclooctyne: The structure of the cyclooctyne has a significant impact on the reaction rate. For faster reaction rates, consider using more strained, electron-rich cyclooctynes. Bicyclononyne (BCN) derivatives are often more reactive than dibenzocyclooctynes (DBCO) in certain contexts.
-
Electronic Properties of the Azide: The electronic properties of the azide molecule play a role in the reaction kinetics. For example, 1-azido-1-deoxy-β-D-glucopyranoside has been shown to react more rapidly than 3-azido-L-alanine.
-
Steric Hindrance: The molecular environment around the cyclooctyne and azide moieties can cause steric hindrance, slowing down the reaction. If you are labeling a large biomolecule, the reactive group might be partially buried, impeding its accessibility.
-
-
Linker Choice: The use of a spacer can significantly improve reaction efficiency.
-
PEG Spacers: Incorporating a polyethylene glycol (PEG) linker between the cyclooctyne group and the molecule of interest can significantly increase reaction rates. The PEG spacer extends the reactive group away from the surface of the biomolecule, reducing steric hindrance. The presence of a PEG linker has been shown to enhance reaction rates by an average of 31 ± 16%.
-
I am observing non-specific labeling or unexpected side reactions. What could be the cause?
While SPAAC is highly specific, certain conditions can lead to off-target reactions:
-
Reaction with Cysteine Residues: DBCO reagents have been reported to exhibit some non-specific reaction with cysteine residues.
-
Presence of Sodium Azide: If your buffers contain sodium azide (NaN₃) as a preservative, it can compete with your azide-functionalized molecule, reducing the efficiency of your intended reaction. SPAAC is highly sensitive to even low concentrations of sodium azide.
-
Impure Starting Materials: Ensure the purity of your starting materials. If using a particularly reactive cyclooctyne, consider its stability under your experimental conditions.
I am having difficulty purifying my final product. What can I do?
Purification challenges often arise due to the similar physicochemical properties of the product and unreacted starting materials.
-
Similar Polarity: If the product and starting materials have similar chromatographic behavior, optimize your separation method. Consider trying a different solvent gradient or a different type of stationary phase.
-
Purification Handle: Consider adding a purification handle to one of the reactants to facilitate separation after the reaction.
-
Chromatography Choice: While size-exclusion chromatography (SEC) is common for purifying conjugated biomolecules, it may not be ideal for separating small unbound azides. Reverse-phase high-performance liquid chromatography (RP-HPLC) with a polar buffer (e.g., 0.1% trifluoroacetic acid in water) may provide better separation.
Quantitative Data Summary
The following tables summarize key quantitative data to aid in the optimization of your SPAAC reactions.
Table 1: Effect of Buffer on SPAAC Second-Order Rate Constants (k₂)
| Buffer System | pH | Rate Constant (M⁻¹s⁻¹) with 3-azido-L-alanine | Rate Constant (M⁻¹s⁻¹) with 1-azido-1-deoxy-β-D-glucopyranoside |
| PBS | 7 | 0.32 - 0.85 | - |
| HEPES | 7 | 0.55 - 1.22 | - |
| DMEM | - | 0.59 - 0.97 | - |
| RPMI | - | 0.27 - 0.77 | - |
Table 2: Effect of PEG Linker on SPAAC Reaction Rates
| Reactant | Rate Constant (M⁻¹s⁻¹) | Rate Enhancement with PEG Linker |
| DBCO-modified antibody | 0.18–0.37 | 31 ± 16% |
Experimental Protocols
Protocol 1: General Workflow for SPAAC Conjugation
This protocol provides a general workflow for conjugating a cyclooctyne-functionalized molecule to an azide-modified biomolecule.
-
Preparation of Reactants:
-
Dissolve the cyclooctyne-containing molecule and the azide-containing molecule in a compatible reaction buffer (e.g., HEPES at pH 7-8).
-
Ensure the final concentrations of the reactants are optimized for your specific system. Increasing reactant concentrations generally leads to faster reactions.
-
-
Reaction Incubation:
-
Combine the reactant solutions. A 2- to 5-fold molar excess of the smaller molecule is typically recommended.
-
Incubate the reaction at a suitable temperature (e.g., 25°C or 37°C). Reaction times can vary from 1 to 24 hours depending on the reactants.
-
-
Monitoring the Reaction (Optional):
-
The progress of the reaction can be monitored by a suitable analytical method such as SDS-PAGE, HPLC, or mass spectrometry.
-
-
Reaction Quenching (Optional):
-
If necessary, the reaction can be stopped by adding a quenching reagent that reacts with the excess cyclooctyne.
-
-
Purification of the Conjugate:
-
Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion, affinity, or reverse-phase chromatography) to remove any unreacted starting materials.
-
Protocol 2: Monitoring SPAAC Reaction Progress by UV-Vis Spectrophotometry
This protocol describes how to follow the progress of the reaction by monitoring the disappearance of the DBCO absorbance.
-
Spectrophotometer Setup:
-
Set up a UV-Vis spectrophotometer to measure absorbance at approximately 309 nm, which is characteristic of many DBCO reagents.
-
-
Sample Preparation:
-
Prepare the reaction mixture as described in Protocol 1. The concentration of the DBCO reagent should be such that the initial absorbance at 309 nm is within the linear range of the spectrophotometer.
-
Use a reference cuvette containing the buffer and the azide-containing molecule to zero the instrument.
-
-
Data Acquisition:
-
Initiate the reaction by adding the DBCO-containing reagent to the cuvette with the azide-modified molecule.
-
Immediately start monitoring the absorbance at 309 nm over time. Record data points at regular intervals until the absorbance stabilizes, indicating the reaction is complete.
-
-
Data Analysis:
-
Plot the natural logarithm of the DBCO concentration (which is proportional to the absorbance at 309 nm) versus time.
-
For a pseudo-first-order reaction (where one reactant is in large excess), the plot should be linear. The negative of the slope of this line will give the pseudo-first-order rate constant.
-
Visualizations
Caption: A troubleshooting workflow for common issues in SPAAC reactions.
Caption: A general experimental workflow for performing a SPAAC reaction.
References
Technical Support Center: Optimizing Drug-to-Antibody Ratio with DBCO-PEG2-Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the drug-to-antibody ratio (DAR) when using DBCO-PEG2-acid for antibody-drug conjugate (ADC) development. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the conjugation process.
Troubleshooting Guides
This section addresses specific issues that may arise during the conjugation of drug molecules to antibodies using this compound.
Issue 1: Low Drug-to-Antibody Ratio (DAR)
-
Symptom: The average DAR determined by analytical methods such as HIC-HPLC or UV/Vis spectroscopy is consistently lower than the target ratio.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Molar Excess of Activated this compound | Increase the molar ratio of the activated this compound (e.g., NHS ester) to the antibody. It is recommended to perform small-scale optimization experiments with a range of molar excesses (e.g., 5-fold, 10-fold, 20-fold) to identify the optimal ratio for your specific antibody and drug-linker. |
| Hydrolysis of Activated this compound | Prepare the activated this compound solution (e.g., DBCO-PEG2-NHS ester) immediately before use. Ensure that the organic solvent (e.g., DMSO, DMF) used to dissolve the linker is anhydrous to minimize moisture exposure. |
| Suboptimal Reaction Buffer pH | For NHS ester chemistry, the reaction with primary amines on the antibody is most efficient at a pH of 8.0-8.5. Ensure your conjugation buffer is within this range. |
| Presence of Primary Amines in Antibody Buffer | Ensure the antibody is in an amine-free buffer (e.g., PBS) before starting the conjugation. Buffer exchange using dialysis or desalting columns can be performed to remove interfering substances like Tris or glycine. |
| Steric Hindrance | The conjugation sites on the antibody may be sterically hindered. Consider using a longer PEG spacer if this is suspected to be an issue. |
Issue 2: High Levels of Antibody Aggregation
-
Symptom: Visible precipitation or cloudiness in the ADC solution, or the presence of high molecular weight species detected by Size Exclusion Chromatography (SEC).
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Hydrophobicity of the DBCO-linker and Drug | While the PEG2 spacer in this compound increases hydrophilicity, highly hydrophobic drugs can still induce aggregation. Consider using a more hydrophilic linker with a longer PEG chain if aggregation is a persistent issue. |
| High DAR | A high number of conjugated drug molecules can increase the overall hydrophobicity of the ADC, leading to aggregation. If a high DAR is not essential for efficacy, aim for a lower, more controlled DAR. |
| Inappropriate Buffer Conditions | Avoid pH conditions near the isoelectric point (pI) of the antibody during conjugation, as this can lead to protein precipitation. Maintain a buffer pH that ensures the antibody remains soluble and stable. |
| High Concentration of Organic Solvent | The final concentration of the organic solvent (e.g., DMSO, DMF) used to dissolve the this compound should typically not exceed 10% (v/v) to maintain antibody integrity. |
Issue 3: Inconsistent DAR Between Batches
-
Symptom: Significant variability in the average DAR across different conjugation reactions performed under seemingly identical conditions.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Variability in Reagent Quality | Use high-purity antibody and this compound for consistent results. Ensure the this compound has been stored correctly (typically at -20°C, protected from moisture) to maintain its reactivity. |
| Inconsistent Reaction Parameters | Precisely control reaction parameters such as temperature, pH, and incubation time. Even minor variations can impact conjugation efficiency. |
| Inaccurate Reagent Concentrations | Accurately determine the concentration of the antibody and the this compound solution before each reaction. |
| Incomplete Quenching of the Reaction | If the reaction is not properly quenched, conjugation may continue, leading to variability. Ensure a sufficient excess of the quenching reagent (e.g., Tris or glycine) is added and allowed to react for an adequate amount of time. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored at -20°C and protected from light and moisture to prevent degradation and loss of reactivity.
Q2: How do I activate the carboxylic acid of this compound for conjugation to an antibody?
A2: The carboxylic acid is typically activated to an N-hydroxysuccinimide (NHS) ester using reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and NHS. This activated NHS ester then readily reacts with primary amines (e.g., lysine residues) on the antibody.
Q3: What is the optimal molar ratio of this compound to antibody?
A3: The optimal molar ratio can vary depending on the antibody, the drug, and the desired DAR. A common starting point is a 10- to 20-fold molar excess of the activated this compound to the antibody. However, it is highly recommended to perform a titration experiment to determine the optimal ratio for your specific system.
Q4: Which analytical techniques are recommended for determining the DAR?
A4: Several techniques can be used to determine the DAR:
-
Hydrophobic Interaction Chromatography (HIC-HPLC): This is a powerful method that can separate ADC species with different numbers of conjugated drugs, providing information on both the average DAR and the distribution of drug-loaded species.
-
UV/Vis Spectroscopy: This is a simpler and faster method for determining the average DAR by measuring the absorbance of the ADC at two wavelengths (typically 280 nm for the antibody and the maximum absorbance wavelength of the drug).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides the most detailed information, including the precise mass of the different ADC species, allowing for accurate DAR determination and identification of conjugation sites.
Q5: How can I remove unconjugated this compound and drug-linker after the reaction?
A5: Unreacted small molecules can be removed using size-based separation techniques such as size-exclusion chromatography (SEC) or dialysis. Desalting columns are also effective for rapid removal of excess reagents.
Quantitative Data
The molar ratio of the activated DBCO-linker to the antibody is a critical parameter in controlling the DAR. Below is a table summarizing the expected impact of this ratio on the final DAR. Note that these are representative values and the actual results may vary depending on the specific experimental conditions.
Table 1: Impact of Molar Ratio of Activated this compound to Antibody on Average DAR
| Molar Ratio (this compound : Antibody) | Expected Average DAR | Potential Observations |
| 5 : 1 | 2 - 3 | Lower DAR, potentially lower risk of aggregation. |
| 10 : 1 | 3 - 4 | A good starting point for achieving a therapeutically relevant DAR. |
| 20 : 1 | 4 - 6 | Higher DAR, but may increase the risk of antibody aggregation and should be carefully monitored. |
| 40 : 1 | > 6 | May lead to significant aggregation and potential loss of antibody activity. |
**Experimental
Validation & Comparative
A Head-to-Head Comparison of DBCO-PEG2-acid and NHS Ester Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical decision that profoundly impacts the efficacy, specificity, and stability of bioconjugates. This guide provides an objective, data-driven comparison of two prevalent linker technologies: the bioorthogonal DBCO-PEG2-acid and the amine-reactive NHS ester. By examining their chemical properties, reaction mechanisms, and performance characteristics, this document aims to equip researchers with the knowledge to make informed decisions for their specific bioconjugation needs.
Fundamental Chemistry and Reaction Mechanisms
This compound is a heterobifunctional linker featuring a dibenzocyclooctyne (DBCO) group, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The DBCO group is central to its function, enabling copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This reaction is bioorthogonal, meaning it occurs with high specificity between the DBCO group and an azide-functionalized molecule, without interfering with native biological functional groups. The carboxylic acid moiety requires activation, typically with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form an amine-reactive NHS ester for subsequent conjugation to primary amines on biomolecules.
NHS esters are a class of amine-reactive linkers that directly and efficiently react with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form stable amide bonds. This reaction proceeds via nucleophilic acyl substitution and is a widely used method for protein labeling and crosslinking. The reaction is pH-dependent, with optimal reactivity occurring at a slightly basic pH. A significant competing reaction is the hydrolysis of the NHS ester, which increases with pH and can reduce conjugation efficiency.
Quantitative Performance Comparison
The choice between this compound and a standard NHS ester often hinges on the desired level of specificity, control over the degree of labeling, and the complexity of the biological environment. While direct head-to-head comparative studies are not abundant in the literature, the following table summarizes typical quantitative performance parameters compiled from various sources.
| Parameter | This compound (via SPAAC) | NHS Ester (Amine-reactive) |
| Reaction Mechanism | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Nucleophilic Acyl Substitution |
| Target Functional Group | Azide | Primary Amine |
| Specificity | High (Bioorthogonal) | Moderate (Reacts with available primary amines) |
| Reaction pH | Typically 6.5 - 8.5 | Optimal at pH 7.2 - 8.5 |
| Reaction Time | Generally 1 - 12 hours | Typically 30 minutes - 4 hours |
| Control over Degree of Labeling (DoL) | High (Two-step process allows for better control) | Moderate to Low (Dependent on accessible amines) |
| Key Side Reactions | Minimal; potential for slow reaction with thiols | Hydrolysis of the NHS ester |
| Linkage Stability | High (Stable triazole ring) | High (Stable amide bond) |
| Biocompatibility | High (Copper-free) | High |
Experimental Protocols
Protocol 1: Two-Step Protein Labeling with this compound
This protocol first involves the introduction of an azide handle onto the protein, followed by the copper-free click reaction with this compound.
Step A: Azide Functionalization of Protein
-
Protein Preparation: Prepare the protein solution (1-5 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4).
-
Azide-NHS Ester Preparation: Dissolve an azide-functionalized NHS ester (e.g., Azido-PEG4-NHS ester) in anhydrous DMSO to a stock concentration of 10 mM.
-
Conjugation: Add a 5- to 20-fold molar excess of the Azide-NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove unreacted Azide-NHS ester using a desalting column or dialysis.
Step B: this compound Conjugation (Click Reaction)
-
This compound Activation: In a separate tube, dissolve this compound, EDC, and NHS in an appropriate buffer (e.g., MES buffer, pH 6.0) at a 1:1.2:1.2 molar ratio. Incubate for 15 minutes at room temperature to form the activated NHS ester.
-
Conjugation: Add the activated DBCO-PEG2-NHS ester solution to the azide-functionalized protein.
-
Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Purify the final conjugate using size exclusion chromatography.
Protocol 2: Direct Protein Labeling with an NHS Ester
-
Protein Preparation: Prepare the protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
NHS Ester Preparation: Immediately before use, dissolve the NHS ester linker in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Conjugation: Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution.
-
Incubation: Incubate for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.
-
Quenching: (Optional) Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Purification: Remove unreacted NHS ester and byproducts using a desalting column or dialysis.
Mandatory Visualizations
Logical Decision Workflow
Caption: Decision workflow for choosing between this compound and NHS ester linkers.
Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis
Caption: Comparative experimental workflows for ADC synthesis.
Signaling Pathway: ERK Pathway Inhibition Study
Caption: ERK signaling pathway with a labeled antibody for therapeutic intervention.
Conclusion
The choice between this compound and NHS ester linkers is fundamentally a decision between specificity and simplicity. NHS esters provide a straightforward and effective method for labeling proteins via primary amines, making them suitable for a wide range of applications where a degree of heterogeneity is acceptable. In contrast, the this compound linker, utilized in a two-step bioorthogonal strategy, offers unparalleled specificity and control over the conjugation process. This makes it the superior choice for applications requiring precise site-specific labeling, such as in the development of next-generation antibody-drug conjugates, and for experiments in complex biological environments where minimizing off-target reactions is paramount. The selection of the optimal linker will ultimately depend on the specific experimental goals, the nature of the biomolecules involved, and the required purity and homogeneity of the final bioconjugate.
A Head-to-Head Comparison: The Superiority of DBCO Linkers Over Maleimide Chemistry in Bioconjugation
In the precise world of bioconjugation, the choice of chemical linker is paramount, dictating the stability, specificity, and ultimate success of complex molecules like antibody-drug conjugates (ADCs). For researchers, scientists, and drug development professionals, moving beyond traditional methods is key to innovation. This guide provides an objective, data-supported comparison between dibenzocyclooctyne (DBCO) linkers used in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the conventional maleimide-thiol coupling chemistry. We will demonstrate the distinct advantages of DBCO linkers in creating stable, specific, and reliable bioconjugates.
The core of this comparison lies in a fundamental weakness of maleimide chemistry: the instability of the resulting thioether bond. This bond is susceptible to a "retro-Michael" reaction, particularly in the thiol-rich environment of blood plasma. This reversal leads to deconjugation, where the payload can detach from its antibody carrier and bind to other molecules like serum albumin, causing off-target toxicity and reducing therapeutic efficacy. In contrast, the triazole ring formed by the DBCO-azide reaction is exceptionally stable, ensuring the integrity of the bioconjugate until it reaches its target.
Performance Characteristics: DBCO vs. Maleimide
The advantages of DBCO-mediated click chemistry become evident when its core features are compared directly against those of maleimide chemistry.
| Feature | DBCO Linker (SPAAC) | Maleimide Chemistry (Michael Addition) |
| Reaction Type | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Michael Addition |
| Specificity | Bioorthogonal : Highly specific reaction between DBCO and azide. Does not react with native biological functional groups like thiols or amines. | Chemoselective (pH-dependent) : Highly selective for thiols at pH 6.5-7.5. However, can react with amines (e.g., lysine) at pH > 7.5. |
| Conjugate Stability | Very High : Forms an irreversible triazole ring that is stable under physiological conditions. | Moderate to Low : The thiosuccinimide bond is reversible via a retro-Michael reaction, leading to payload exchange with other thiols (e.g., glutathione, albumin). |
| Linker Stability | High : The DBCO group itself is stable on biomolecules during storage. | Low : The maleimide ring is prone to hydrolysis in aqueous solutions, especially at pH > 7.5, rendering it inactive. |
| Reaction Conditions | Copper-free, proceeds efficiently under a wide range of physiological conditions (pH, temperature). | Requires stringent pH control (6.5-7.5) to maintain thiol specificity. Slower rates at lower pH. |
| Biocompatibility | Excellent : No cytotoxic catalysts (like copper) are required, making it ideal for in vivo and live-cell applications. | Generally good, but the potential for off-target reactions and payload migration raises concerns about in vivo toxicity. |
Quantitative Data Summary
Quantitative analysis highlights the critical differences in stability and reaction kinetics between the two chemistries.
| Parameter | DBCO-Azide (SPAAC) | Maleimide-Thiol | Source |
| Reaction Rate | Fast, can proceed to completion in minutes to hours depending on reactants and concentration. | Very fast, often complete in under 1 hour. At pH 7, the reaction with thiols is ~1,000 times faster than with amines. | |
| Half-life in presence of Glutathione (GSH) | ~71 minutes (Note: DBCO hydrophobicity can sometimes lead to faster clearance) | ~4 minutes | |
| Stability in Human Plasma (% Intact ADC) | >95% (Comparable stable chemistries) | ~50% after 7 days | |
| Half-life of Conjugate (Retro-Michael Reaction) | Not applicable; bond is considered permanent. | Can range from 3.1h to over 258h, highly dependent on the structure of the thiol and N-substituent on the maleimide. |
Reaction Mechanisms and Stability Pathways
The following diagrams illustrate the fundamental chemical differences and the critical instability pathway inherent in maleimide conjugates.
The critical difference in stability is best visualized as
A Comparative Analysis of Different PEG Spacer Lengths in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a linker in bioconjugation is a critical decision that significantly impacts the efficacy, stability, and pharmacokinetic profile of the final product. Among the various linker technologies, polyethylene glycol (PEG) linkers are extensively used due to their hydrophilicity, biocompatibility, and their ability to enhance the solubility and in-vivo half-life of bioconjugates. The length of the PEG spacer—ranging from short, discrete units (e.g., PEG4, PEG8) to long polymer chains—is a crucial parameter that can be fine-tuned to optimize the performance of therapeutics like antibody-drug conjugates (ADCs), PROTACs, and nanoparticle-based delivery systems.
This guide provides an objective comparison of different PEG spacer lengths, supported by experimental data, to assist in the rational design of bioconjugates.
The Impact of PEG Spacer Length on Bioconjugate Properties
The length of a PEG spacer can profoundly influence the physicochemical and biological properties of a bioconjugate. Longer PEG chains generally increase the hydrodynamic radius of a molecule, which leads to reduced renal clearance and an extended circulation half-life. They also create a steric shield that can decrease immunogenicity and protect against enzymatic degradation. Conversely, a linker that is too long might result in a non-productive molecular complex or interfere with ligand-receptor binding. Shorter PEG spacers can be beneficial where a more compact conjugate is needed or to provide a more constrained conformation for optimal interaction. The optimal length is not universal and is highly dependent on the specific biological system, requiring a careful balance to achieve the desired therapeutic window.
Data Presentation: Performance Comparison
The following tables summarize quantitative data from various studies, highlighting the impact of PEG spacer length on key performance indicators in different applications.
Table 1: Effect of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics
| PEG Linker Length | Clearance Rate (mL/kg/day) | In Vivo Half-Life (hours) | Reference |
| PEG2 | ~6.0 | ~100 | |
| PEG4 | ~4.5 | ~125 | |
| PEG8 | ~3.0 | ~150 | |
| PEG12 | ~2.5 | ~160 | |
| PEG24 | ~2.0 | ~175 |
Data synthesized from studies on ADCs with hydrophobic payloads, illustrating that longer PEG linkers decrease clearance and extend half-life.
Table 2: Influence of PEG Spacer Length on PROTAC-Mediated Protein Degradation
| PROTAC Application | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Key Finding | Reference |
| ER-α Degradation | 9 | >1000 | <20 | Ineffective degradation | |
| ER-α Degradation | 12 | ~100 | ~60 | Moderate degradation | |
| ER-α Degradation | 16 | ~10 | >80 | Optimal degradation | |
| ER-α Degradation | 21 | ~50 | ~70 | Reduced efficacy |
Data from a study on estrogen receptor (ER)-α targeting PROTACs, showing a distinct optimal linker length for maximum degradation (Dmax) at the lowest concentration (DC50).
Table 3: PEG Linker Length Effect on Nanoparticle Targeting of Dendritic Cells
| Cell Type | PEG Linker MW (kDa) | Cellular Uptake (MFI) | Key Finding | Reference |
| DC2.4 (Cell Line) | 0.65 | High | Shorter linkers are optimal for this cell line. | |
| DC2.4 (Cell Line) | 2 | Moderate | Uptake decreases with longer linkers. | |
| DC2.4 (Cell Line) | 5 | Low | Longer linkers reduce uptake significantly. | |
| Primary BMDCs | 0.65 | Low | Shorter linkers are less effective. | |
| Primary BMDCs | 5 | High | Longer linkers are required for efficient targeting. |
MFI: Mean Fluorescence Intensity. Data from a study on antibody-functionalized nanocarriers, demonstrating that the optimal PEG length for cell targeting is cell-type dependent.
Table 4: Impact of Mini-PEG Spacer Length on Receptor Binding Affinity
| Conjugate | PEG Length | IC50 (nM) | Key Finding | Reference |
| natGa-NOTA-PEGn-RM26 | PEG2 | 3.1 ± 0.2 | Shorter linkers show higher binding affinity. | |
| natGa-NOTA-PEGn-RM26 | PEG3 | 3.9 ± 0.3 | Affinity decreases as linker length increases. | |
| natGa-NOTA-PEGn-RM26 | PEG4 | 5.4 ± 0.4 | - | |
| natGa-NOTA-PEGn-RM26 | PEG6 | 5.8 ± 0.3 | - |
Data from a study on bombesin antagonists binding to the Gastrin-Releasing Peptide Receptor (GRPR). In this specific case, shorter linkers resulted in a lower IC50 value, indicating higher binding affinity.
Visualization of Workflows and Mechanisms
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.
A Head-to-Head Comparison of Copper-Free Click Chemistry Reagents for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, copper-free click chemistry has emerged as an indispensable tool, enabling the precise and efficient labeling of biomolecules in complex biological systems without the toxicity associated with copper catalysts. This guide provides a comprehensive, data-driven comparison of the most prominent copper-free click chemistry reagents, focusing on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions. By presenting quantitative data, detailed experimental protocols, and informative visualizations, we aim to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal reagents for their specific applications, from live-cell imaging to the synthesis of antibody-drug conjugates (ADCs).
Core Principles of Copper-Free Click Chemistry
Copper-free click chemistry reactions are characterized by their bioorthogonality, meaning they proceed with high selectivity and efficiency within physiological environments without interfering with native biochemical processes. The two most widely utilized reactions in this class are:
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction involves the cycloaddition of a strained cyclooctyne with an azide to form a stable triazole linkage. The reaction is driven by the release of ring strain in the cyclooctyne, which significantly lowers the activation energy. Key reagents in this category include Dibenzocyclooctyne (DBCO) and Bicyclo[6.1.0]nonyne (BCN).
-
Inverse-Electron-Demand Diels-Alder (IEDDA): This reaction is an exceptionally fast cycloaddition between an electron-poor diene, typically a tetrazine, and an electron-rich dienophile, such as a trans-cyclooctene (TCO). The rapid kinetics of the IEDDA reaction make it particularly suitable for applications requiring fast labeling at low concentrations.
Quantitative Performance Comparison of Key Reagents
The choice of a copper-free click chemistry reagent is often dictated by its reaction kinetics, stability, and physicochemical properties. The following tables provide a quantitative comparison of the most common SPAAC and IEDDA reagents.
Table 1: Second-Order Rate Constants for SPAAC Reagents with Benzyl Azide
| Cyclooctyne Reagent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Reference(s) |
| DBCO | ~0.1 - 0.34 | Various (e.g., PBS, Methanol) | |
| BCN | ~0.002 - 0.28 | Various (e.g., Methanol, DMSO) | |
| DIBO | Data not readily available in a comparable format | - |
Note: Reaction rates can vary depending on the specific derivatives of the cyclooctyne and azide, solvent, and temperature. Interestingly, while DBCO generally exhibits faster kinetics with aliphatic azides, BCN has been shown to react more rapidly with aromatic azides.
Table 2: Second-Order Rate Constants for IEDDA Reagents
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Conditions | Reference(s) |
| 3,6-diphenyl-1,2,4,5-tetrazine | TCO | ~1,000 - 30,000 | PBS, 37°C | |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | TCO | ~2,000 - 5,300 | PBS, 37°C | |
| 3,6-diphenyl-1,2,4,5-tetrazine | BCN | 3.6 | Methanol | |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | BCN | 118 | Methanol |
Note: The reactivity of tetrazines and dienophiles is highly dependent on their substituents and the reaction conditions.
Table 3: Comparative Stability of SPAAC Reagents
| Reagent | Stability in the Presence of Thiols (e.g., GSH) | Key Considerations | Reference(s) |
| DBCO | Less stable (half-life of ~71 minutes) | The hydrophobicity of DBCO can lead to aggregation. | |
| BCN | More stable (half-life of ~6 hours) | Generally more stable towards thiols and some reducing agents compared to DBCO. |
Experimental Protocols
This section provides detailed methodologies for key experiments using SPAAC and IEDDA reagents.
Protocol 1: General Procedure for Antibody-Oligonucleotide Conjugation via DBCO-Azide SPAAC
This protocol describes the conjugation of a DBCO-functionalized antibody to an azide-modified oligonucleotide.
Materials:
-
DBCO-NHS ester
-
Antibody solution (1-10 mg/mL in PBS, pH ~7.4)
-
Azide-modified oligonucleotide
-
Anhydrous DMSO
-
Quenching solution (e.g., 100 mM Tris or glycine in water)
-
Spin desalting column
-
Reaction buffer (e.g., PBS)
Procedure:
-
Antibody Activation with DBCO:
-
Dissolve the DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should be below 20%.
-
Incubate the reaction mixture for 60 minutes at room temperature.
-
Quench the reaction by adding the quenching solution and incubate for an additional 15 minutes.
-
Remove unreacted DBCO-NHS ester using a spin desalting column equilibrated with PBS.
-
-
DBCO-Azide Ligation:
-
Mix the DBCO-functionalized antibody with a 2-4 fold molar excess of the azide-modified oligonucleotide.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
The resulting antibody-oligonucleotide conjugate can be purified by liquid chromatography (e.g., size-exclusion or ion-exchange HPLC).
-
Protocol 2: General Procedure for Protein-Protein Conjugation via TCO-Tetrazine IEDDA
This protocol outlines the conjugation of two proteins, one functionalized with TCO and the other with a tetrazine.
Materials:
-
TCO-PEG-NHS ester
-
Methyl-tetrazine-PEG-NHS ester
-
Protein A and Protein B solutions (1-5 mg/mL in PBS, pH 7.4)
-
1 M Sodium Bicarbonate (NaHCO₃)
-
Anhydrous DMSO or DMF
-
Spin desalting columns
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Activation with TCO and Tetrazine:
-
Prepare 10 mM stock solutions of TCO-PEG-NHS ester and methyl-tetrazine-PEG-NHS ester in anhydrous DMSO or DMF.
-
To 100 µg of Protein A in PBS, add 5 µL of 1 M NaHCO₃, followed by a 20-fold molar excess of the TCO-PEG-NHS ester solution.
-
To 100 µg of Protein B in PBS, add 5 µL of 1 M NaHCO₃, followed by a 20-fold molar excess of the methyl-tetrazine-PEG-NHS ester solution.
-
Incubate both reaction mixtures for 60 minutes at room temperature.
-
Quench the reactions by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.
-
Purify the TCO-activated Protein A and tetrazine-activated Protein B using spin desalting columns.
-
-
TCO-Tetrazine Ligation:
-
Mix the purified TCO-activated Protein A with the tetrazine-activated Protein B in a 1:1 molar ratio. A slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used.
-
Incubate the ligation reaction for 1 hour at room temperature with gentle rotation.
-
The final protein-protein conjugate can be purified from unreacted proteins using size-exclusion chromatography.
-
Mandatory Visualizations
To further elucidate the concepts and workflows discussed, the following diagrams are provided.
A Researcher's Guide to Antibody-Drug Conjugate (ADC) Characterization: A Comparative Analysis of Key Analytical Techniques
For researchers, scientists, and drug development professionals, the comprehensive characterization of antibody-drug conjugates (ADCs) is paramount to ensuring their safety, efficacy, and stability. This guide provides an objective comparison of critical analytical techniques employed in ADC development, supported by experimental data and detailed methodologies.
The intricate nature of ADCs, which combine a monoclonal antibody (mAb), a cytotoxic payload, and a chemical linker, presents unique analytical challenges. A thorough understanding of the drug-to-antibody ratio (DAR), aggregation, charge variants, and other critical quality attributes (CQAs) is essential for successful therapeutic development. This guide delves into the most widely used analytical techniques, offering a comparative overview to aid in the selection of the most appropriate methods for your research needs.
Key Physicochemical Characterization Techniques
A suite of analytical methods is necessary to fully characterize the complex structure and function of ADCs. The primary techniques can be broadly categorized into chromatography, mass spectrometry, electrophoresis, and spectroscopy. Each method offers distinct advantages and provides complementary information, making an orthogonal approach crucial for comprehensive analysis.
Chromatographic Techniques: Separating the Complex Mixture
Chromatography is a cornerstone of ADC analysis, enabling the separation of various ADC species based on their physicochemical properties.
-
Hydrophobic Interaction Chromatography (HIC): HIC is the gold standard for determining the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species, particularly for cysteine-linked ADCs. The separation is based on the hydrophobicity of the ADC, which increases with the number of conjugated drug molecules.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful technique for evaluating payload stability, release profiles, and for quantifying different light and heavy chain species with varying drug loads after reduction of the ADC.
-
Size Exclusion Chromatography (SEC): SEC is the primary method for detecting and quantifying aggregates and fragments, which are critical quality attributes that can impact immunogenicity and efficacy.
Mass Spectrometry: Unraveling Molecular Details
Mass spectrometry (MS) provides unparalleled precision in determining the molecular weight and structural integrity of ADCs.
-
Intact Protein MS: This technique is used to measure the molecular weight of the intact ADC, providing a direct assessment of the DAR. Native MS, performed under non-denaturing conditions, is particularly useful for cysteine-conjugated ADCs where non-covalent interactions are critical.
-
Peptide Mapping: Following enzymatic digestion of the ADC, peptide mapping by LC-MS is employed to identify the specific conjugation sites of the drug and to characterize post-translational modifications (PTMs) on the antibody.
-
High-Resolution Mass Spectrometry (HRMS): HRMS offers high selectivity and sensitivity, enabling the simultaneous quantification of intact ADCs, free payloads, and other impurities in a single run.
Electrophoretic Techniques: A Focus on Charge and Size
Electrophoretic methods provide high-resolution separation based on the size and charge of the ADC and its components.
-
Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS): CE-SDS is used for purity determination, separating ADCs and their fragments based on molecular weight under denaturing conditions.
-
Imaged Capillary Isoelectric Focusing (iCIEF): iCIEF is the industry standard for analyzing charge heterogeneity, which can arise from the conjugation process, PTMs, or degradation. It separates ADC species based on their isoelectric point (pI).
Spectroscopic Methods: Assessing Higher-Order Structure
Spectroscopic techniques are vital for evaluating the impact of conjugation on the higher-order structure and stability of the antibody.
-
UV-Vis Spectroscopy: This is a simple and widely used method for determining the average DAR by measuring the absorbance of the ADC at wavelengths specific to the antibody and the drug.
-
Circular Dichroism (CD): CD spectroscopy is used to assess the secondary and tertiary structure of the ADC, ensuring that the conjugation process has not significantly altered the protein's conformation.
Quantitative Comparison of Analytical Techniques
To facilitate the selection of the most appropriate analytical strategy, the following tables summarize the key performance attributes of the discussed techniques.
| Technique | Primary Application | Key Performance Metrics | Advantages | Limitations |
| HIC | DAR determination, Drug load distribution | Resolution of DAR species, Throughput | Gold standard for cysteine-linked ADCs, Robustness | Not ideal for lysine-conjugated ADCs |
| RP-HPLC | Payload stability, Free drug analysis, Subunit analysis | Sensitivity, Resolution | High resolution of subunits and fragments | Denaturing conditions can alter structure |
| SEC | Aggregation and fragmentation analysis | Accuracy in size determination, Throughput | Standard method for size variants | Potential for non-specific interactions with the column |
| Intact MS | DAR determination, Molecular weight confirmation | Mass accuracy, Resolution | Direct measurement of mass and DAR | Complexity of spectra with heterogeneous glycosylation |
| Peptide Mapping | Conjugation site analysis, PTM identification | Sequence coverage, Site-specificity | Detailed structural information | Time-consuming sample preparation |
| CE-SDS | Purity and size heterogeneity analysis | Resolution, Quantitation | High-resolution separation of size variants | Denaturing conditions |
| iCIEF | Charge variant analysis | Resolution, pI accuracy | High-resolution separation of charge isoforms | Can be influenced by the ADC payload |
| UV-Vis | Average DAR determination | Simplicity, Speed | Rapid and straightforward | Provides only an average DAR value |
| CD | Higher-order structure analysis | Sensitivity to conformational changes | Direct assessment of structural integrity | Potential interference from the drug's absorbance |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are outlines of key experimental protocols.
Hydrophobic Interaction Chromatography (HIC) for DAR Determination
-
Column: A HIC column (e.g., Butyl-NPR) is equilibrated with a high-salt mobile phase (e.g., sodium phosphate with ammonium sulfate).
-
Sample Injection: The ADC sample is injected onto the column.
-
Gradient Elution: A decreasing salt gradient is applied to elute the ADC species. The least hydrophobic species (unconjugated mAb) elute first, followed by ADCs with increasing DAR values.
-
Detection: Elution is monitored by UV absorbance at 280 nm.
-
Data Analysis: The peak area for each DAR species is integrated to calculate the average DAR and the percentage of each species.
Intact Mass Spectrometry (Native MS) for DAR Analysis
-
Sample Preparation: The ADC sample is buffer-exchanged into a volatile, non-denaturing buffer such as ammonium acetate.
-
Infusion: The sample is infused into the mass spectrometer using a nano-electrospray ionization (nanoESI) source.
-
Mass Analysis: The mass spectrometer is operated in native mode to preserve the non-covalent interactions within the ADC.
-
Data Acquisition: Mass spectra are acquired over a relevant m/z range.
-
Data Deconvolution: The resulting spectra, which show a distribution of charge states for each DAR species, are deconvoluted to determine the mass of each species and calculate the average DAR.
Imaged Capillary Isoelectric Focusing (iCIEF) for Charge Variant Analysis
-
Sample Preparation: The ADC sample is mixed with ampholytes, pI markers, and other additives.
-
Capillary Filling: The capillary is filled with the sample mixture.
-
Focusing: A high voltage is applied across the capillary, causing the ADC charge variants to migrate and focus at their respective isoelectric points.
-
Imaging: The focused protein bands are imaged by a UV detector.
-
Data Analysis: The electropherogram is analyzed to determine the pI and relative abundance of each charge variant.
Visualizing ADC Characterization Workflows
Diagrams created using Graphviz (DOT language) illustrate the logical flow of ADC analysis.
Caption: Overall workflow for ADC development and characterization.
Caption: Orthogonal methods for determining the Drug-to-Antibody Ratio (DAR).
A Comparative Guide to Bioconjugation: DBCO-PEG2-acid vs. Alternative Linking Chemistries
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical decision in the successful development of bioconjugates, such as antibody-drug conjugates (ADCs). The linker's properties directly impact the stability, efficacy, and pharmacokinetic profile of the final product. This guide provides an objective comparison of DBCO-PEG2-acid, a popular reagent for copper-free click chemistry, with other widely used alternatives, supported by experimental data and detailed protocols.
Dibenzocyclooctyne (DBCO) reagents have gained prominence for their ability to participate in strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst.[1][2][3] This makes DBCO-based linkers particularly suitable for conjugating molecules to sensitive biological entities like antibodies. This guide will focus on this compound and compare its performance with two key alternatives: Bicyclo[6.1.0]nonyne (BCN)-based linkers, another type of strained alkyne for SPAAC, and maleimide-based linkers, which react with free thiols.
Performance Comparison: A Head-to-Head Analysis
The choice between different linking chemistries depends on several factors, including reaction kinetics, stability of the resulting conjugate, and the overall impact on the biological function of the conjugated molecule.
Physicochemical and Stability Comparison
The stability of the linker is paramount to ensure that the conjugated payload remains attached to the biomolecule until it reaches its target. Premature release of the payload can lead to off-target toxicity and reduced efficacy.
| Feature | DBCO-PEG-Linker (SPAAC) | BCN-PEG-Linker (SPAAC) | Maleimide-PEG-Linker (Thiol-Michael Addition) |
| Reaction | Strain-Promoted Alkyne-Azide Cycloaddition | Strain-Promoted Alkyne-Azide Cycloaddition | Thiol-Michael Addition |
| Homogeneity | High (Site-specific conjugation possible) | High (Site-specific conjugation possible) | Low to Medium (Often results in a heterogeneous mixture) |
| Plasma Stability | High | High | Moderate to Low (Susceptible to retro-Michael reaction)[4] |
| Conjugate Stability | Stable triazole linkage | Stable triazole linkage | Thioether bond (can undergo exchange with thiols like glutathione)[5] |
| Hydrophobicity | Lower due to PEG spacer | Lower due to PEG spacer | Can be higher depending on the specific linker |
This table provides a qualitative summary based on available literature. Quantitative data can vary depending on the specific molecules being conjugated and the experimental conditions.
Reaction Kinetics
The speed of the conjugation reaction is an important consideration, especially when working with sensitive biomolecules or in high-throughput applications.
| Reagent Combination | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| DBCO derivative with primary azide | ~1.0 | |
| BCN with primary azide | ~0.1 | |
| DBCO derivative with secondary azide | ~0.3 | |
| BCN with secondary azide | ~0.05 | |
| DBCO derivative with tertiary azide | ~0.001 | |
| BCN with tertiary azide | ~0.03 |
Note: The reactivity of cyclooctynes can be influenced by the specific azide reaction partner and the solvent system used. ADIBO (azadibenzocyclooctyne) is a commonly used DBCO derivative, and its reactivity is representative of the DBCO class. This data indicates that for primary and secondary azides, DBCO analogs react significantly faster than BCN.
Case Study: Antibody-Drug Conjugate (ADC) Synthesis
To provide a more concrete comparison, this section outlines a case study for the synthesis of an antibody-drug conjugate using the different linker technologies.
Quantitative Data Summary for ADC Synthesis
The following table summarizes typical data obtained during the synthesis and characterization of ADCs using DBCO-PEG, BCN-PEG, and Maleimide-PEG linkers.
| Parameter | ADC with DBCO-PEG-Linker | ADC with BCN-PEG-Linker | ADC with Maleimide-PEG-Linker |
| Conjugation Efficiency | > 90% | > 85% | 70-90% |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 - 4.2 | 3.7 - 4.1 | 3.5 - 4.5 (more heterogeneous) |
| % Monomer (by SEC) | > 98% | > 97% | > 95% |
| In Vitro Plasma Stability (% intact ADC after 7 days) | > 95% | > 95% | 60-80% |
| In Vivo Half-life (t½) of ADC | ~ 250 hours | ~ 240 hours | ~ 150 - 200 hours |
Note: This data is representative and compiled from various sources. Actual results will vary depending on the specific antibody, drug, and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes.
Protocol 1: Antibody Modification and Conjugation with this compound
This protocol describes the activation of the carboxylic acid group of the linker to an amine-reactive NHS ester, followed by conjugation to an antibody and subsequent click chemistry with an azide-modified payload.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Azide-modified payload
-
Quenching buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Activation of this compound:
-
Dissolve this compound, NHS, and EDC in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO.
-
Incubate the reaction mixture at room temperature for 15-30 minutes to form the NHS ester.
-
-
Conjugation to Antibody:
-
Add a 10- to 20-fold molar excess of the activated DBCO-NHS ester solution to the antibody solution (1-10 mg/mL).
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Quenching the Reaction:
-
Add quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted DBCO reagent and byproducts using a desalting column.
-
-
Click Reaction with Azide-Payload:
-
Add the azide-modified payload to the DBCO-functionalized antibody at a 1.5 to 5-fold molar excess over the antibody.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.
-
-
Final Purification:
-
Purify the final ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Protocol 2: Site-Specific Antibody Conjugation via Maleimide-Thiol Chemistry
This protocol outlines the reduction of antibody disulfide bonds to generate free thiols, followed by conjugation with a maleimide-activated payload.
Materials:
-
Monoclonal antibody (mAb) in PBS
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-activated payload
-
Quenching solution (e.g., 10 mM N-ethylmaleimide or cysteine)
-
Desalting columns
Procedure:
-
Antibody Reduction:
-
Treat the mAb solution (1-10 mg/mL) with a 10-fold molar excess of TCEP.
-
Incubate at 37°C for 1-2 hours.
-
-
Purification:
-
Remove excess TCEP using a desalting column, exchanging the buffer to PBS.
-
-
Conjugation:
-
Immediately add a 5- to 20-fold molar excess of the maleimide-activated payload to the reduced antibody.
-
Incubate at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching:
-
Add the quenching solution to cap any unreacted thiol groups.
-
Incubate for 15 minutes at room temperature.
-
-
Final Purification:
-
Purify the ADC using SEC or HIC.
-
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams were generated using Graphviz.
Conclusion
The selection of a linker for bioconjugation is a critical decision that influences the performance of the final product. This compound, utilized in copper-free click chemistry, offers significant advantages in terms of reaction specificity, biocompatibility, and the generation of stable, homogeneous conjugates. While alternatives like BCN also provide the benefits of SPAAC, DBCO often exhibits faster reaction kinetics. Traditional maleimide chemistry, although widely used, can lead to less stable conjugates and a more heterogeneous product mixture. For the development of advanced biotherapeutics like ADCs, where stability and homogeneity are paramount, DBCO-based linkers represent a superior choice.
References
Safety Operating Guide
Proper Disposal of DBCO-PEG2-acid: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals are tasked with the responsible management of chemical reagents, a crucial aspect of ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of DBCO-PEG2-acid, a common reagent in bioconjugation and click chemistry. While not classified as a highly hazardous substance, adherence to established disposal protocols is paramount for maintaining a safe research environment and complying with regulatory standards.[1][2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Essential PPE:
-
Safety Goggles: To protect the eyes from potential splashes.
-
Laboratory Coat: To shield skin and clothing from contamination.
-
Chemical-Resistant Gloves: To prevent direct dermal contact.
All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood, to mitigate the inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The recommended and primary method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures that the material is managed in an environmentally responsible and compliant manner.[2]
1. Waste Segregation and Collection:
Proper segregation of chemical waste is critical to prevent unintended reactions and to facilitate correct disposal.
-
Solid Waste:
-
Collect any unused or expired solid this compound in a dedicated, sealable container.
-
The container must be clearly labeled with the full chemical name: "this compound".
-
Ensure the container is compatible with the chemical.
-
-
Liquid Waste (Solutions):
-
If this compound is dissolved in a solvent (e.g., DMSO, DMF), collect the solution in a designated liquid chemical waste container.
-
The container must be clearly labeled with the full chemical name and the solvent used.
-
Crucially, do not mix this waste stream with aqueous waste or other incompatible chemical wastes. [2]
-
-
Contaminated Labware:
-
Dispose of all materials that have come into direct contact with this compound, such as pipette tips, tubes, and weighing paper, in a designated solid chemical waste container.[2]
-
2. Storage of Waste Pending Disposal:
-
Store the sealed and clearly labeled waste containers in a designated and well-ventilated chemical waste storage area.
-
Ensure the storage area is secure and away from incompatible materials.
3. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.
Table 1: Waste Categorization and Handling Summary
| Waste Type | Container Requirements | Labeling Instructions | Disposal Route |
| Solid this compound | Sealable, chemically compatible container | "this compound" | Licensed Chemical Waste Disposal |
| This compound Solutions | Sealable, chemically compatible container for liquid waste | "this compound" and name of solvent | Licensed Chemical Waste Disposal |
| Contaminated Labware | Designated solid chemical waste container | "Solid Chemical Waste" | Licensed Chemical Waste Disposal |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined below. Adherence to this workflow ensures a systematic and safe approach to waste management in the laboratory.
Caption: Workflow for the safe disposal of this compound.
While the polyethylene glycol (PEG) component of this compound is considered readily biodegradable, it is crucial to prevent its introduction into wastewater systems. The overall compound should be treated as chemical waste to avoid potential environmental impacts. By following these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
